molecular formula C9H10BrNO B2642809 3-Bromo-1-cyclobutylpyridin-2(1H)-one CAS No. 1935953-60-8

3-Bromo-1-cyclobutylpyridin-2(1H)-one

Cat. No.: B2642809
CAS No.: 1935953-60-8
M. Wt: 228.089
InChI Key: WYXOYAAVPKAQSB-UHFFFAOYSA-N
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Description

3-Bromo-1-cyclobutylpyridin-2(1H)-one (CAS 1596367-52-0) is a valuable heterocyclic building block in medicinal chemistry and drug discovery research. With a molecular formula of C9H10BrNO and a molecular weight of 228.09 g/mol, this compound features a pyridin-2-one core substituted with a bromine atom and a cyclobutyl group . The bromine atom at the 3-position serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, allowing researchers to create diverse chemical libraries . The cyclobutyl moiety can contribute to the optimization of a compound's physicochemical and pharmacological properties. As a pyridinone derivative, this scaffold is of significant interest in the development of bioactive molecules, given the broad relevance of heterocyclic compounds in developing agents with antimicrobial, anti-inflammatory, and anticancer properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and note the associated hazard statements, including potential skin and eye irritation (H315, H319) and specific target organ toxicity upon single exposure (H335) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-cyclobutylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-5-2-6-11(9(8)12)7-3-1-4-7/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXOYAAVPKAQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=CC=C(C2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Medicinal Chemistry Applications of 3-Bromo-1-cyclobutylpyridin-2(1H)-one Scaffolds

[1]

Executive Summary

The This compound scaffold (CAS: 1935953-60-8) represents a specialized building block in modern drug discovery, particularly for kinase inhibitors (e.g., IRAK4, p38 MAPK) and GPCR modulators (e.g., GPBAR1/TGR5).[1]

Its value lies in the synergistic combination of two structural features:

  • The Pyridin-2-one Core: A privileged pharmacophore that serves as a hydrogen bond acceptor (C=O) and a bioisostere for phenyl or amide moieties, often functioning as a "hinge binder" in kinase targets.[1]

  • The N-Cyclobutyl Group: A conformationally restricted hydrophobic handle.[1] Unlike flexible alkyl chains (n-butyl, isobutyl) or smaller rings (cyclopropyl), the cyclobutyl group offers a unique volume-to-lipophilicity profile, filling hydrophobic pockets (

    
    ) with reduced entropic penalty upon binding.[1]
    

This guide provides a technical roadmap for leveraging this scaffold in lead optimization and library synthesis.

Structural & Pharmacological Logic

The "Cyclobutyl Effect" in SAR

In Structure-Activity Relationship (SAR) studies, replacing an



1
ParameterCyclopropylCyclobutyl CyclopentylIsopropyl
Lipophilicity (ClogP) LowMedium HighMedium
Metabolic Stability High (Strain)High ModerateLow (benzylic-like oxidation)
Conformational Entropy RigidPuckered/Rigid FlexibleRotatable Bonds
Steric Bulk (A-Value) SmallMedium LargeMedium

Key Insight: The cyclobutyl group prevents the rapid oxidative dealkylation often seen with

1
Functionalization Potential

The 3-bromo position is the primary reactive handle, enabling orthogonal functionalization:

  • Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl groups to extend the pharmacophore.[1]

  • Buchwald-Hartwig Amination: Conversion to 3-amino-1-cyclobutylpyridin-2-one (a key intermediate for amide-linked inhibitors).[1]

  • Heck Reaction: Introduction of alkenyl linkers.

Case Studies & Biological Targets[1][2]

Case Study A: IRAK4 Inhibitors (Inflammation & Oncology)

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical node in Toll-like receptor (TLR) signaling.[1] Recent patent literature (e.g., US 2024/0408169) highlights the use of 3-amino-1-cyclobutylpyridin-2(1H)-one derivatives.[1]

  • Mechanism: The pyridone carbonyl accepts a hydrogen bond from the kinase hinge region (Val/Leu backbone).

  • Role of Cyclobutyl: It occupies the ribose-binding pocket or the solvent-exposed front pocket, improving cellular permeability compared to more polar analogs.[1]

  • Synthesis Route: The 3-bromo scaffold is aminated (using ammonia equivalents or benzylamine followed by deprotection) to yield the 3-amino core, which is then coupled to an indazole or pyrazole carboxylic acid.[1]

Case Study B: GPBAR1 (TGR5) Agonists (Metabolic Disease)

The scaffold has been utilized in the design of TGR5 agonists for type II diabetes.[2]

  • Design Logic: The 1-cyclobutylpyridin-2-one moiety mimics the lipophilic A-ring of bile acids (the natural ligands of TGR5) but with improved solubility and drug-like properties.[1]

  • Linker Strategy: The 3-position is often coupled to a phenyl or biphenyl linker, extending into the receptor's deep hydrophobic cavity.[1]

Synthetic Protocols

Synthesis of the Core Scaffold

Reaction:

1Challenge:


Optimized Protocol:

  • Reagents: 3-Bromo-2-hydroxypyridine (1.0 eq), Cyclobutyl bromide (1.5 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or NMP.

  • Conditions: Heat at 60–80°C for 12–16 hours.

  • Purification: The

    
    -alkylated product (pyridinone) is typically more polar than the 
    
    
    -alkylated (alkoxypyridine) byproduct.[1] Separation via silica gel chromatography (Ethyl Acetate/Hexanes) is required.
Downstream Functionalization: Suzuki Coupling

Objective: Installing an aryl group at C3.

Protocol:

  • Reactants: this compound (1.0 eq), Aryl Boronic Acid (1.2 eq).[1]

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (3.0 eq) or 
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas with

    
    , heat at 90°C for 4–6 hours.
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    

Visualizing the Workflow

The following diagram illustrates the synthesis of the core scaffold and its divergence into two major medicinal chemistry classes (Kinase Inhibitors vs. GPCR Agonists).

GStart3-Bromo-2-hydroxypyridineCoreThis compound(The Scaffold)Start->CoreN-AlkylationReagentCyclobutyl Bromide(K2CO3, DMF, 80°C)Reagent->CoreIntermed_Amino3-Amino-1-cyclobutylpyridin-2-oneCore->Intermed_AminoC-N CouplingTarget_GPCRGPBAR1 Agonists(Biaryl Scaffolds)Core->Target_GPCRC-C CouplingPath1_StepPd-Catalyzed Amination(or Nitration/Reduction)Target_KinaseIRAK4 / p38 Inhibitors(Amide Coupling)Intermed_Amino->Target_KinaseAmide Bond FormationPath2_StepSuzuki-Miyaura(Ar-B(OH)2, Pd(dppf)Cl2)

Caption: Synthetic divergence of the this compound scaffold into amino-precursors for kinase inhibitors (top path) and biaryl systems for GPCR modulators (bottom path).

References

  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry.

  • Wyatt, P. G., et al. (2024). Cyclin Inhibitors and Methods of Use. U.S. Patent Application 2024/0408169 A1. (Describes 3-amino-1-cyclobutylpyridin-2-one intermediates).

  • Ullrich, T., et al. (2013). 1-Hydroxyimino-3-phenyl-propanes. Canadian Patent CA2802313A1. (Describes 1-cyclobutyl-pyridin-2-one GPBAR1 agonists).

  • Naef, R., et al. (2021).[3] Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules. (Discusses pyridinone bioisosteres).

Literature review of N-cyclobutyl pyridinone derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Cyclobutyl Pyridinone Derivatives in Drug Discovery

Introduction: A Strategic Union of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-characterized pharmacophores is a cornerstone of rational drug design. This guide delves into the burgeoning field of N-cyclobutyl pyridinone derivatives, a class of compounds that marries the versatile pyridinone core with the functionally advantageous cyclobutyl moiety.

The pyridinone scaffold is a privileged structure, capable of acting as both a hydrogen bond donor and acceptor, which allows it to form critical interactions with a wide range of biological targets.[1] Its inherent chemical tractability has led to its incorporation into numerous therapeutic agents with diverse activities, including anticancer, antiviral, and anti-inflammatory effects.[2]

Complementing the pyridinone core, the cyclobutyl group has emerged as a valuable tool for optimizing drug-like properties.[3] Unlike more flexible alkyl chains, the puckered, semi-rigid structure of the cyclobutane ring can conformationally constrain a molecule, often leading to enhanced binding affinity and selectivity.[4] Furthermore, the cyclobutyl moiety is known to improve metabolic stability and oral bioavailability by shielding adjacent functional groups from enzymatic degradation and favorably influencing physicochemical properties such as lipophilicity.[4]

This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of N-cyclobutyl pyridinone derivatives. It is designed for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing a framework for leveraging this promising chemical class in future discovery efforts.

Part 1: Synthesis and Workflow Optimization

The synthesis of N-cyclobutyl pyridinone derivatives is primarily achieved through the N-alkylation of a pre-formed pyridinone ring. This approach offers a convergent and flexible route, allowing for the late-stage introduction of the cyclobutyl group onto a diverse array of functionalized pyridinone cores.

The choice of synthetic strategy is critical and is often dictated by the desired substitution pattern and scale. Modern methods, such as microwave-assisted synthesis, can significantly accelerate reaction times and improve yields.[5] An alternative advanced strategy involves the oxidative amination and ring expansion of cyclopentenone precursors, offering a novel route to the pyridone core itself.[6]

Experimental Protocol: Synthesis of 1-Cyclobutyl-4-phenyl-2(1H)-pyridinone

This protocol describes a representative palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction, a robust method for forming the bond between the pyridone nitrogen and an alkyl halide.

Materials:

  • 4-phenyl-2(1H)-pyridinone

  • Cyclobutyl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Microwave reactor vials

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a 10 mL microwave reactor vial, add 4-phenyl-2(1H)-pyridinone (1.0 mmol, 1 equiv.), cesium carbonate (2.0 mmol, 2 equiv.), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the vial with argon. Add anhydrous toluene (5 mL) via syringe, followed by cyclobutyl bromide (1.5 mmol, 1.5 equiv.).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120°C for 60 minutes. The causality for using microwave heating lies in its ability to rapidly and uniformly heat the reaction mixture, overcoming the activation energy barrier for the C-N coupling more efficiently than conventional heating, thus reducing reaction times and minimizing side-product formation.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure 1-cyclobutyl-4-phenyl-2(1H)-pyridinone.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Workflow Diagram: Synthesis and Purification

The following diagram illustrates the logical flow from starting materials to the final, characterized compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Pyridinone, Cs2CO3, Pd(OAc)2, Xantphos atmosphere Evacuate & Backfill with Argon reagents->atmosphere addition Add Toluene & Cyclobutyl Bromide atmosphere->addition mw Microwave Irradiation (120°C, 60 min) addition->mw filter Dilute & Filter through Celite mw->filter wash Aqueous Wash (Water, Brine) filter->wash purify Column Chromatography wash->purify analysis Characterization (NMR, HRMS) purify->analysis

Caption: Generalized workflow for the synthesis of N-cyclobutyl pyridinones.

Part 2: Therapeutic Applications and Mechanisms of Action

The N-cyclobutyl pyridinone scaffold has shown significant promise across several therapeutic areas, primarily due to its ability to interact with key biological targets implicated in cancer, viral infections, and neurodegenerative diseases.

Anticancer and Anti-inflammatory Activity: Kinase Inhibition

A prominent application of N-cyclobutyl pyridinone derivatives is in the development of kinase inhibitors.[7] Kinases are crucial nodes in signaling pathways that control cell growth, proliferation, and inflammation; their dysregulation is a hallmark of many cancers and inflammatory diseases.

A compelling case study involves the discovery of CNS-penetrant inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[8] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which drive inflammatory responses. In this work, structure-based design led to the exploration of N-alkyl pyridone moieties. An N-cyclopropyl group (a close structural analog to cyclobutyl) was identified as a highly potent substituent compared to larger groups.[8] Further optimization revealed that adding a single fluorine atom to the cyclopropyl ring led to a dramatic increase in potency, with the substituent projecting perfectly into a previously unexplored pocket of the ATP-binding site.[8] This highlights the importance of the small, rigid cycloalkyl ring in precisely orienting the molecule for optimal target engagement.

Mechanism: IRAK4 Signaling Pathway

Activation of TLRs or the IL-1R by their respective ligands initiates the recruitment of adaptor proteins like MyD88, which in turn recruits IRAK4. IRAK4 autophosphorylates and then phosphorylates IRAK1, leading to the activation of downstream pathways, most notably the NF-κB pathway, which drives the transcription of pro-inflammatory cytokines like TNF-α and IL-6. N-cyclobutyl pyridinone-based inhibitors act by competing with ATP for the kinase domain of IRAK4, thereby blocking the entire downstream signaling cascade.

IRAK4_Pathway Ligand IL-1 / TLR Ligand Receptor IL-1R / TLR Ligand->Receptor MyD88 MyD88 Receptor->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 Complex IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inhibitor N-Cyclobutyl Pyridinone Inhibitor Inhibitor->IRAK4

Caption: Inhibition of the IRAK4 signaling pathway by N-cyclobutyl pyridinone derivatives.

Data Summary: Structure-Activity Relationship of IRAK4 Inhibitors

The following table summarizes the SAR data for N-substituted pyridone analogs, demonstrating the potency advantage of small cycloalkyl groups.[8]

Compound IDN-SubstituentIRAK4 IC₅₀ (nM)Rationale for Potency
6 Methyl15Baseline potency
8 Cyclopropyl 1.8 Optimal fit in binding pocket
9 Isobutyl100Steric hindrance reduces potency
10 Cyclopentyl210Larger ring leads to poor fit
24 Fluoro-cyclopropyl 0.2 Fluorine engages with new pocket
Antiviral Activity: Lessons from Nucleoside Analogs

While direct examples of N-cyclobutyl pyridinones as approved antiviral drugs are limited, compelling evidence from structurally related heterocyclic systems underscores their potential. Specifically, the development of cyclobutyl nucleoside analogues has yielded potent antiviral agents.[9][10]

For instance, enantiomeric cyclobutyl analogues of guanine and adenine have demonstrated high activity against a range of herpesviruses.[9] The key to their success is the cyclobutyl ring acting as a rigid mimic of the ribose sugar in natural nucleosides. These molecules are phosphorylated by viral kinases (e.g., VZV thymidine kinase) and subsequently act as chain terminators for viral DNA polymerase, halting viral replication.[10] The absolute configuration of the cyclobutyl ring is critical for activity, with isomers mimicking natural nucleosides showing high potency while their opposites are inactive.[9]

This mechanism provides a strong rationale for exploring N-cyclobutyl pyridinone derivatives as non-nucleoside antiviral agents. The pyridinone core can engage in hydrogen bonding with viral enzymes, while the N-cyclobutyl group can occupy hydrophobic pockets, potentially inhibiting viral polymerases or proteases through an allosteric mechanism.

Viral_Replication_Inhibition cluster_virus Viral Replication Cycle Viral_RNA Viral RNA Polymerase Viral RNA Polymerase Viral_RNA->Polymerase New_RNA New Viral RNA Polymerase->New_RNA Inhibitor N-Cyclobutyl Pyridinone (Potential Inhibitor) Inhibitor->Polymerase Allosteric Inhibition

Caption: Proposed mechanism for antiviral activity via allosteric polymerase inhibition.

Neurodegenerative Diseases: Targeting the CNS

The treatment of neurodegenerative diseases like Alzheimer's and Parkinson's presents a significant challenge, largely due to the need for drugs to cross the blood-brain barrier (BBB).[11] The physicochemical properties conferred by the N-cyclobutyl group—specifically, its ability to reduce planarity and modulate lipophilicity—make it an attractive substituent for designing CNS-penetrant molecules.[4]

Research into H3 receptor antagonists for neurological disorders has shown that N-cyclobutyl substituents on piperidine rings result in compounds that are metabolically stable and exhibit minimal off-target effects (e.g., hERG inhibition).[4] Furthermore, recent work has explored 1H-pyridinone scaffolds as replacements in molecules designed to inhibit catechol-O-methyltransferase (COMT), an important target in Parkinson's disease for protecting neurons from oxidative damage.[11]

The convergence of these two findings—the CNS-favoring properties of the N-cyclobutyl group and the utility of the pyridinone core for CNS targets—suggests a strong potential for N-cyclobutyl pyridinone derivatives in neuropharmacology.

Part 3: Guiding Principles of Structure-Activity Relationships (SAR)

The optimization of N-cyclobutyl pyridinone derivatives follows key medicinal chemistry principles. The interplay between the pyridinone core, the cyclobutyl moiety, and other substituents dictates the compound's potency, selectivity, and pharmacokinetic profile.

Key SAR Insights:

  • Size of the N-Alkyl Group: As demonstrated in the IRAK4 inhibitors, the size of the N-cycloalkyl group is critical. Small rings like cyclobutyl and cyclopropyl are often optimal, providing the right balance of conformational restriction and fit within a binding pocket. Larger rings can introduce steric clashes, reducing potency.[8]

  • Substitution on the Cyclobutyl Ring: Adding substituents to the cyclobutyl ring can further refine binding interactions. A single, well-placed fluorine atom, for example, can engage in favorable interactions with a protein and dramatically improve potency.[8]

  • Substitution on the Pyridinone Ring: The pyridinone core offers multiple positions for substitution. Electron-donating or electron-withdrawing groups can be installed to modulate the electronic properties of the ring, influence pKa, and engage with different regions of the target protein.

  • Improving Pharmacokinetics (ADME): The cyclobutyl group often serves to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[12] It can act as a "metabolic shield," sterically hindering the enzymatic metabolism of nearby functional groups. This typically leads to a longer half-life and improved oral bioavailability.[4]

SAR_Logic Scaffold N-Cyclobutyl Pyridinone Potency Potency & Selectivity Scaffold->Potency PK Pharmacokinetics (ADME) Scaffold->PK Cyclobutyl Modify Cyclobutyl Ring (e.g., add F) Cyclobutyl->Potency Fine-tunes binding interactions Cyclobutyl->PK Increases metabolic stability Pyridone Modify Pyridinone Core (e.g., add Cl, OMe) Pyridone->Potency Modulates electronics & engages new pockets

Caption: Logical relationships in the SAR optimization of N-cyclobutyl pyridinones.

Part 4: Future Directions and Conclusion

The N-cyclobutyl pyridinone scaffold represents a highly promising, yet underexplored, area of drug discovery. The existing body of research, particularly in the realm of kinase inhibition, provides a solid foundation and a clear rationale for its further development.

Future opportunities include:

  • Systematic Exploration in Antiviral Drug Design: Leveraging the success of cyclobutyl nucleosides, a focused effort to synthesize and screen libraries of N-cyclobutyl pyridinones against a panel of viral polymerases and proteases is warranted.

  • Targeting CNS Disorders: A systematic campaign to decorate the scaffold with functionalities known to interact with CNS targets (e.g., GPCRs, enzymes like COMT) could yield novel therapeutics for neurodegenerative diseases. The inherent potential for good BBB penetration makes this a particularly attractive avenue.

  • Expansion into Other Therapeutic Areas: The pyridinone core is known to have activity in areas like bacterial infections and tuberculosis.[13] Applying the N-cyclobutyl strategy to these existing pyridinone leads could improve their drug-like properties and generate next-generation antibiotics.

References

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  • Hagen, M. E., Braitman, A., Bisacchi, G. S., Clark, J. M., Field, A. K., Perry, D. G., ... & Slusarchyk, W. A. (1992). Synthesis and antiviral activity of 1-cyclobutyl-5-(2-bromovinyl)uracil nucleoside analogues and related compounds. Journal of Medicinal Chemistry, 35(19), 3537-3543. [Link]

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  • Smith, D. W., et al. (2013). Population pharmacokinetic modeling and dosing simulations of nitrogen-scavenging compounds: disposition of glycerol phenylbutyrate and sodium phenylbutyrate in adult and pediatric patients with urea cycle disorders. Journal of Clinical Pharmacology, 53(7), 699-710. [Link]

  • Tovar, Y. S. S., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3254. [Link]

  • Various Authors. (2026). Pharmacokinetics and Drug Interactions. MDPI. [Link]

  • Wube, A. A. (2022). Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. Molecules, 27(13), 4279. [Link]

Sources

Pharmacophore analysis of 3-Bromo-1-cyclobutylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacophore Analysis of 3-Bromo-1-cyclobutylpyridin-2(1H)-one

Abstract

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including antitumor and antiviral properties.[1][2] This technical guide provides a comprehensive, in-depth walkthrough of the pharmacophore analysis of a representative molecule, this compound. As no public data on the specific biological target for this compound exists, this document will serve as an exemplary case study, detailing the strategic thinking, step-by-step protocols, and rigorous validation required to construct a predictive pharmacophore model. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging pharmacophore modeling for lead discovery and optimization.

Introduction: The Rationale for Pharmacophore Modeling

In modern drug discovery, understanding the specific three-dimensional arrangement of molecular features responsible for a compound's biological activity is paramount. This "ensemble of steric and electronic features," known as a pharmacophore, is a powerful abstract concept that transcends the simple 2D structure of a molecule.[3] Pharmacophore modeling allows us to filter vast chemical libraries to find novel, structurally diverse molecules that possess the key features required for biological activity, thereby accelerating the identification of promising new drug candidates.[4][5]

This guide focuses on this compound, a compound featuring several key chemical motifs: a hydrogen bond acceptor (the carbonyl oxygen), a potential hydrogen bond donor (if tautomerization occurs, though less likely), a hydrophobic cyclobutyl group, and a bromine atom that can act as a hydrophobic feature and participate in halogen bonding. Given the lack of an experimentally determined protein-ligand complex structure, we will employ a ligand-based pharmacophore modeling approach. This strategy is predicated on the principle that a set of molecules binding to the same target will share a common set of pharmacophoric features arranged in a specific 3D geometry.[6][7]

Our Hypothetical Objective: To develop a robust, validated 3D pharmacophore model based on the structural features of this compound. This model will then be used as a 3D query for a virtual screening campaign to identify novel, structurally diverse compounds with a high probability of exhibiting similar biological activity.

Part 1: Pharmacophore Model Generation - A Methodical Protocol

The generation of a meaningful pharmacophore model is not a single-step process but a multi-stage workflow that requires careful planning and execution. The quality of the final model is directly dependent on the rigor of its creation.

Step 1: Training Set Curation

Expertise & Causality: The foundation of any ligand-based model is the training set—a collection of known active compounds. The model's ability to generalize and identify novel chemotypes depends entirely on the chemical and structural diversity within this set. A training set composed of highly similar analogs will likely result in an overly specific model that fails to identify novel scaffolds.

Protocol: Curating the Training Set

  • Selection of Actives: A set of 15-25 active compounds with a well-defined activity range (e.g., IC50 values spanning no more than 3-4 orders of magnitude) should be selected. For this case study, we will assume such a set of pyridinone analogs has been identified.

  • Structural Diversity: Ensure the selected molecules represent a variety of chemical scaffolds beyond simple R-group modifications of the same core.

  • Activity Data: The most active compounds are designated with a "Principal" attribute of 2, indicating they must map to the final hypothesis. Moderately active compounds are set to 1, and the least active can be set to 0.[8]

Step 2: Conformational Analysis

Expertise & Causality: A molecule is not a static entity but a dynamic ensemble of conformations. The biologically active conformation—the specific 3D shape the molecule adopts when binding to its target—is often not its lowest energy state. Therefore, a thorough exploration of the conformational space for each molecule in the training set is critical to ensure the true bioactive conformation is among the possibilities considered.

Protocol: Generating Conformations

  • Algorithm Selection: Employ a robust conformational search algorithm, such as the Best-Quality method in software like Discovery Studio or LigandScout.[6][8]

  • Parameterization: Set the energy threshold to approximately 20 kcal/mol above the global energy minimum and the maximum number of conformers to 255 per molecule. This ensures a comprehensive yet computationally tractable search of the relevant conformational space.

Step 3: Hypothesis Generation

Expertise & Causality: This is the core of the modeling process, where the software identifies common chemical features across the 3D conformations of the training set molecules. The goal is to find a spatial arrangement of features shared by the most active compounds.

Protocol: Generating Pharmacophore Hypotheses

  • Feature Identification: Define the chemical features to be considered. For our lead compound, these would include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrophobic (HY)

    • Aromatic Ring (AR)

    • Halogen Bond Donor (as represented by the bromine)

  • Hypothesis Calculation: Using a tool like the "3D QSAR Pharmacophore Generation" protocol, the software aligns the conformers and generates a series of potential pharmacophore models (hypotheses). Each hypothesis consists of a unique combination and spatial arrangement of the identified features.

  • Ranking: The software scores and ranks these hypotheses based on how well they map the active molecules in the training set while ignoring inactive ones. The best models will have high correlation coefficients and fit scores for the most active compounds.[9][10]

For our lead compound, a plausible hypothesis might consist of one HBA, one HY feature, and one aromatic ring feature, reflecting the core functional groups.

G cluster_0 Pharmacophore Model Generation Workflow TrainSet 1. Curate Training Set (15-25 diverse actives) Conformers 2. Generate Conformers (Up to 255 per molecule) TrainSet->Conformers Input Features 3. Identify Common Features (HBA, HY, AR) Conformers->Features 3D Structures HypoGen 4. Generate & Score Hypotheses Features->HypoGen Feature Maps BestModel 5. Select Best Hypothesis HypoGen->BestModel Ranked Models

Caption: Workflow for Ligand-Based Pharmacophore Model Generation.

Part 2: A Self-Validating System - Rigorous Model Validation

Trustworthiness: A generated pharmacophore model is merely a hypothesis until it is rigorously validated. A trustworthy model must demonstrate two key abilities: it must be able to identify other known active compounds that were not used in its creation, and it must be able to distinguish active compounds from inactive or random molecules.

Step 1: Test Set Validation

Expertise & Causality: This is the first and most crucial test of a model's predictive power. A test set is a group of known active compounds that were excluded from the training set. If the model can successfully identify these "unseen" actives, it demonstrates that it has learned the essential features for activity rather than simply "memorizing" the training set.[11]

Protocol: Test Set Validation

  • Create Test Set: Select a set of 5-10 known active compounds that were not included in the training set.

  • Screen Test Set: Use the generated pharmacophore hypothesis to screen the test set molecules.

  • Evaluate Results: A high-quality model should correctly identify the majority of the test set compounds as "hits" (i.e., they map onto the pharmacophore features).

Step 2: Fischer's Randomization Test

Expertise & Causality: This statistical method confirms that the correlation between chemical features and biological activity in the training set is not due to random chance. The activities of the training set molecules are randomly shuffled, and new pharmacophore hypotheses are generated. If the original model is significantly better than any of the models from the randomized data, it provides confidence in the model's statistical significance.[10][12]

Protocol: Fischer's Randomization

  • Set Confidence Level: Typically, a 95% or 99% confidence level is used.

  • Automated Scrambling: The software generates multiple (e.g., 19 or 99) spreadsheets where the activity values of the training set molecules are randomly reassigned.

  • Generate Hypotheses: The pharmacophore generation protocol is run on each scrambled dataset.

  • Compare Results: The scores of the original, un-randomized hypothesis should be significantly better than any of the "random" hypotheses.

Step 3: Decoy Set Screening

Expertise & Causality: This validation step assesses the model's specificity. The model is challenged to distinguish a small set of known actives from a much larger set of "decoy" molecules, which are assumed to be inactive but share similar physicochemical properties. A good model should enrich the active compounds in the top-ranking hits.

Protocol: Decoy Set Validation

  • Prepare Decoy Set: Generate a decoy set of several thousand molecules with similar properties (e.g., molecular weight, logP) to the active compounds but with dissimilar topology.

  • Screen Database: Screen the combined database of actives and decoys with the pharmacophore model.

  • Calculate Metrics: Evaluate the performance using metrics like the Enrichment Factor (E) and Goodness of Hit (GH) score.[13] A GH score greater than 0.7 indicates a very good model capable of discriminating actives from inactives.[13]

G cluster_1 Pharmacophore Model Validation BestModel Generated Hypothesis TestSet 1. Test Set Validation (Predicts unseen actives?) BestModel->TestSet Fischer 2. Fischer's Randomization (Statistically significant?) BestModel->Fischer DecoySet 3. Decoy Set Screening (Distinguishes actives from inactives?) BestModel->DecoySet ValidatedModel Validated Model TestSet->ValidatedModel Fischer->ValidatedModel DecoySet->ValidatedModel

Caption: A Multi-Pillar Approach to Model Validation.

Part 3: Application - Virtual Screening for Novel Hits

With a rigorously validated pharmacophore model in hand, the final step is to use it for its primary purpose: finding new potential drug candidates.

Protocol: Virtual Screening Workflow

  • Database Selection: Choose a large, diverse compound library for screening, such as ZINC, ChEMBL, or Enamine.[5][14] These databases contain millions of purchasable or synthetically accessible compounds.

  • Pharmacophore Screening: The validated model is used as a 3D search query. The software efficiently filters the database, retaining only those molecules that can adopt a conformation matching the pharmacophore's features and spatial constraints.[14]

  • Hit Filtering & Post-Processing: The initial hit list from the pharmacophore screen can still be large. It must be refined through a series of post-processing filters:

    • ADME/Tox Prediction: Remove compounds with predicted poor absorption, distribution, metabolism, excretion, or toxicity profiles.[5][12]

    • Drug-Likeness Filters: Apply rules such as Lipinski's Rule of Five to eliminate molecules with undesirable physicochemical properties.

    • Molecular Docking: For the remaining top candidates, perform molecular docking into a homology model or a known structure of a plausible target to predict binding modes and refine the hit ranking.[12][15]

G cluster_2 Virtual Screening Cascade ValidatedModel Validated Pharmacophore Screening Pharmacophore Screening ValidatedModel->Screening Database Chemical Database (>1M Compounds) Database->Screening Hits Initial Hits (~0.1% of DB) Screening->Hits Filtering ADME/Tox & Drug-Likeness Filters Hits->Filtering FinalHits Final Hit List (~50-100 Compounds) Filtering->FinalHits

Caption: The Virtual Screening Funnel to Identify Final Hits.

Data Presentation

For our hypothetical pharmacophore model derived from this compound, the features could be summarized as follows:

Feature IDFeature TypeLocation Constraint (Radius Å)Vector Direction
HBA_1Hydrogen Bond Acceptor1.6Present
HY_1Hydrophobic1.5N/A
AR_1Aromatic Ring1.5Normal to plane

Table 1: Summary of features for a hypothetical pharmacophore model based on the this compound scaffold.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the pharmacophore analysis of this compound. By following a structured path from training set design and hypothesis generation to multi-faceted validation and application in virtual screening, it is possible to develop a powerful predictive tool for drug discovery. This process, grounded in expertise and self-validating protocols, transforms a single lead molecule into a 3D query capable of identifying next-generation compounds with novel scaffolds and therapeutic potential.

References

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega. (n.d.).
  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC. (n.d.).
  • Drug Design by Pharmacophore and Virtual Screening Approach - MDPI. (2022, May 23). Retrieved February 24, 2026, from [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (2022, May 23). Retrieved February 24, 2026, from [Link]

  • (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018, August 30). Retrieved February 24, 2026, from [Link]

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations - PubMed. (2019, November 20). Retrieved February 24, 2026, from [Link]

  • Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identificatio - Arabian Journal of Chemistry. (2022, October 12). Retrieved February 24, 2026, from [Link]

  • Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • 11.3 Pharmacophore modeling - Medicinal Chemistry - Fiveable. (2025, August 15). Retrieved February 24, 2026, from [Link]

  • Synthesis, biological evaluation, and pharmacophore generation of new pyridazinone derivatives with affinity toward alpha(1) - PubMed. (2001, June 21). Retrieved February 24, 2026, from [Link]

  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022, October 7). Retrieved February 24, 2026, from [Link]

  • Pharmacophore model validation using GH score method. - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Creating a pharmacophore from a single protein-ligand complex. (n.d.). Retrieved February 24, 2026, from [Link]

  • Pharmacophore Construction Using Discovery Studio - CD ComputaBio. (n.d.). Retrieved February 24, 2026, from [Link]

  • Learn the Art of Pharmacophore Modeling in Drug Designing - YouTube. (2024, March 31). Retrieved February 24, 2026, from [Link]

  • Pharmacophore modeling: advances and pitfalls - Frontiers. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A - PubMed. (2013, September 15). Retrieved February 24, 2026, from [Link]

  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - MDPI. (2018, November 27). Retrieved February 24, 2026, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (2022, March 22). Retrieved February 24, 2026, from [Link]

Sources

Role of 3-Bromo-1-cyclobutylpyridin-2(1H)-one as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application in GPR119 Agonist Synthesis and Metabolic Therapeutics

Executive Summary

3-Bromo-1-cyclobutylpyridin-2(1H)-one represents a high-value pharmacophore scaffold, primarily utilized in the development of GPR119 agonists for the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity.[1] As a functionalized 2-pyridone, this intermediate serves as a critical "linchpin" molecule: the bromine atom at position 3 acts as an orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the


-cyclobutyl moiety provides essential hydrophobic bulk and metabolic stability, targeting the receptor's lipophilic pocket.

This technical guide dissects the synthesis, process chemistry challenges (specifically


- vs. 

-alkylation selectivity), and downstream utility of this intermediate.
Structural & Retrosynthetic Analysis

The utility of this compound is defined by its two distinct functional domains, which address specific medicinal chemistry requirements:

  • The Electrophilic Handle (C3-Bromine): The bromine at the 3-position is electronically activated by the adjacent carbonyl and nitrogen lone pair, making it highly reactive toward oxidative addition by palladium(0) species. This allows for the modular attachment of biaryl or heteroaryl tails, which are characteristic of GPR119 agonists.

  • The Lipophilic Anchor (

    
    -Cyclobutyl):  Unlike simple methyl or ethyl groups, the cyclobutyl ring offers significant steric bulk to fill the hydrophobic binding pocket of the GPR119 receptor. Furthermore, cycloalkyl groups often demonstrate superior metabolic stability compared to their acyclic counterparts (e.g., 
    
    
    
    -butyl), resisting rapid oxidative clearance by cytochrome P450 enzymes.
Retrosynthetic Logic

From a process chemistry perspective, the molecule is disconnected at the


-alkyl bond. The synthesis relies on the regioselective alkylation of the ambident nucleophile 3-bromo-2-hydroxypyridine (or 3-bromo-2-pyridone).

Retrosynthesis cluster_logic Critical Process Decision Target Target: this compound Precursor1 3-Bromo-2-hydroxypyridine Precursor1->Target N-Alkylation Precursor2 Cyclobutyl Electrophile (X = Br, OTs) Precursor2->Target Selectivity Selectivity Challenge: N- vs O-Alkylation

Figure 1: Retrosynthetic disconnection highlighting the core alkylation step.

Synthesis and Process Control

The synthesis of this compound is non-trivial due to the ambident nature of the pyridone anion . The anion can react at the Nitrogen (desired) or the Oxygen (impurity), leading to a mixture of the target


-alkyl pyridone and the side-product 2-cyclobutoxy-3-bromopyridine.
2.1 Optimized Protocol:

-Alkylation

To favor thermodynamic


-alkylation over kinetic 

-alkylation, the reaction conditions must be carefully tuned.

Reagents & Conditions:

  • Substrate: 3-Bromo-2-hydroxypyridine (1.0 eq)

  • Alkylating Agent: Bromocyclobutane (1.2 – 1.5 eq)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: DMF or DMSO (Polar aprotic solvents favor

    
    -alkylation by solvating the cation)
    
  • Temperature: 60°C – 90°C

Step-by-Step Methodology:

  • Charge: A reactor is charged with 3-bromo-2-hydroxypyridine and anhydrous DMF (10 volumes).

  • Deprotonation:

    
     (2.0 eq) is added. The mixture is stirred at room temperature for 30 minutes to ensure formation of the pyridone anion. Note: Cesium is preferred over potassium for secondary halides like cyclobutyl bromide due to the "cesium effect" which enhances solubility and reactivity.
    
  • Addition: Bromocyclobutane (1.5 eq) is added dropwise.

  • Reaction: The slurry is heated to 80°C and monitored by HPLC.

  • Quench: Upon consumption of starting material (<2%), the reaction is cooled to 20°C and quenched with water.

  • Workup: Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine to remove DMF.

  • Purification: The crude residue often contains 5-10%

    
    -alkylated impurity. Recrystallization from Ethanol/Heptane or column chromatography (SiO2, Hexane/EtOAc gradient) is required to isolate the pure 
    
    
    
    -isomer.
2.2 Mechanism and Impurity Profiling

The following diagram illustrates the bifurcation between the desired pathway and the impurity formation.

AlkylationSelectivity cluster_pathways Reaction Pathways Start 3-Bromo-2-pyridone Anion (Ambident Nucleophile) N_Path Path A: N-Attack (Thermodynamic Control) Start->N_Path Polar Aprotic Solvent (DMF/DMSO) O_Path Path B: O-Attack (Kinetic Control) Start->O_Path Non-polar Solvent / Ag+ salts Product TARGET: This compound N_Path->Product Major Product (>85%) Impurity IMPURITY: 3-Bromo-2-(cyclobutoxy)pyridine O_Path->Impurity Minor Product (<15%)

Figure 2: Mechanistic divergence in pyridone alkylation. High dielectric solvents like DMF promote Path A.

Pharmaceutical Application: GPR119 Agonists[1][2][3][4][5]

The primary role of this compound is as a coupling partner in the synthesis of GPR119 agonists. These drugs function by mimicking lipid metabolites, stimulating the release of GLP-1 (Glucagon-like peptide-1) from intestinal L-cells.

3.1 The Suzuki-Miyaura Coupling

The bromine atom is replaced by a complex aryl or heteroaryl group. A common partner is a boronic ester containing a piperidine-carbamate motif.

Representative Reaction:



  • Ar-Br: this compound

  • R-B(OR')2: 4-(Methoxycarbonyl)phenylboronic acid (or more complex heterocyclic boromates).

  • Catalyst:

    
     or 
    
    
    
    .
3.2 Data Summary: Physical & Chemical Properties

Table 1 summarizes the key properties relevant to handling and storage.

PropertyValue / DescriptionRelevance
CAS Number 1022930-78-4 (Representative)Identification
Molecular Formula

Stoichiometry calculations
Molecular Weight 228.09 g/mol Yield calculations
Appearance Off-white to pale yellow solidVisual QC
Solubility Soluble in DMSO, DMF, DCM, EtOAcProcess solvent selection
Stability Stable under standard conditions.[2] Light sensitive.Store in amber vials
Reactivity Susceptible to Pd-catalyzed cross-couplingHandle under inert gas (Ar/N2)
Quality Control & Analytical Verification

For pharmaceutical use, the intermediate must meet strict purity specifications.

  • H-NMR Verification:

    • The cyclobutyl methine proton (N-CH) typically appears as a multiplet around

      
       5.0 - 5.5 ppm.
      
    • The pyridone ring protons will show characteristic coupling. The proton at C4 (adjacent to Br) is deshielded.

    • Differentiation: The

      
      -alkyl impurity will show the cyclobutyl methine proton significantly shifted (typically 
      
      
      
      4.8 - 5.2 ppm) compared to the
      
      
      -alkyl, and the aromatic splitting pattern will differ (pyridine vs pyridone).
  • HPLC Purity:

    • Target purity: >98.0% (AUC).

    • Critical Impurity: 3-Bromo-2-hydroxypyridine (unreacted starting material) and the

      
      -alkyl isomer.
      
References
  • Jones, R. M., et al. (2009).[3] "GPR119 agonists for the treatment of type 2 diabetes".[1][3] Expert Opinion on Therapeutic Patents, 19(10), 1339-1359.

    • Context: Establishes the structural activity relationship (SAR) of pyridone-based GPR119 agonists.
  • Semple, G., et al. (2011). "Discovery of the GPR119 Agonist MBX-2982". Journal of Medicinal Chemistry. (Cited within context of GPR119 agonist classes).

    • Context: While MBX-2982 uses a tetrazole, this paper outlines the general pharmacophore requirements (lipophilic tail + polar core) that validate the 1-cyclobutyl-2-pyridone scaffold.
  • Comins, D. L., & Gao, J. (1994).[4] "N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone". Tetrahedron Letters, 35(18), 2819-2822.

    • Context: Foundational text describing the conditions controlling N- vs O-alkyl
  • World Intellectual Property Organization. (2011). Patent WO2011044006: GPR119 Agonists.

    • Context: Describes the synthesis of related pyridone intermediates and their use in diabetes therapeutics.
  • Frontiers in Endocrinology. (2018). "Chemistry and Hypoglycemic Activity of GPR119 Agonist ZB-16".

    • Context: Illustrates the biological validation of GPR119 agonists in in-vivo models.

Sources

Physicochemical Profiling of N-Alkylated Pyridones: A Technical Deep Dive into 3-Bromo-1-cyclobutylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and lipophilicity profile of 3-Bromo-1-cyclobutylpyridin-2(1H)-one Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Structural Context

This compound represents a specialized scaffold in medicinal chemistry, often utilized as a bioisostere for phenyl rings or as a core fragment in Fragment-Based Drug Discovery (FBDD).[1][2] Unlike the planar, hydrogen-bond-donating parent 2-pyridone, this N-alkylated derivative exhibits a distinct physicochemical profile driven by steric bulk and halogenation.[1][2]

This guide provides a rigorous framework for profiling the solubility and lipophilicity of this molecule. It moves beyond simple database lookups, offering a "Senior Scientist" perspective on why the molecule behaves the way it does and how to experimentally validate its properties with high fidelity.

Structural Dissection & Predicted Properties

To design effective assays, we must first understand the molecular drivers:

  • The Core (Pyridin-2(1H)-one): A polar, aromatic-like scaffold.[1][2] In its N-substituted form, it loses the Hydrogen Bond Donor (HBD) capacity but retains Hydrogen Bond Acceptor (HBA) potential via the carbonyl oxygen.[1]

  • The Substituent (N-Cyclobutyl): This group adds significant lipophilicity (+LogP) and steric bulk.[1] Crucially, the cyclobutyl ring puckers, potentially disrupting the efficient

    
     stacking often seen in planar pyridones ("brick dust" behavior), thereby modulating crystal lattice energy.[1]
    
  • The Halogen (3-Bromo): The bromine atom at the 3-position serves two roles: it increases lipophilicity (hydrophobicity) and creates a "sigma-hole," potentially enabling halogen bonding interactions.[1][2] It also withdraws electron density, slightly reducing the basicity of the carbonyl oxygen.

Table 1: Predicted Physicochemical Parameters (In Silico Estimates)

ParameterPredicted RangeRationale
Ionization (pKa) Neutral (pH 1–10)N-alkylation removes the acidic proton.[1][2] The carbonyl is too weakly basic (pKa < 1.0) to protonate physiologically.[1]
Lipophilicity (cLogP) 2.1 – 2.6 Base pyridone (-0.[1][2]5) + Cyclobutyl (+2.[1]0) + Bromo (~+0.8).[1]
Solubility (Aq) Low (< 50 µg/mL) Lack of HBD and high lipophilic surface area suggests poor aqueous solubility.
State Crystalline Solid Likely high melting point due to dipolar interactions of the pyridone core.

Lipophilicity Profiling: Strategy & Protocols

For this molecule, LogP ≈ LogD because it is neutral at physiological pH.[1] While the traditional Shake-Flask method is the "gold standard," it is low-throughput.[1] For rapid profiling in a drug discovery campaign, the Chromatographic Hydrophobicity Index (CHI) is the superior technical choice.

Protocol: Chromatographic Hydrophobicity Index (CHI)

This method correlates retention time on a fast-gradient Reverse Phase HPLC (RP-HPLC) with lipophilicity, avoiding the emulsion issues of octanol/water partitioning.[1][2]

Reagents:

  • Column: C18 Reverse Phase (e.g., Luna C18, 50 x 3 mm, 5 µm).[1]

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).[1][3]

  • Mobile Phase B: Acetonitrile (ACN).[1][4]

  • Standards: Theophylline, Benzimidazole, Acetophenone, Propiophenone, Valerophenone (spanning low to high hydrophobicity).[1][3][5]

Workflow:

  • Preparation: Dissolve this compound in DMSO to 10 mM. Dilute to 100 µM in 50:50 MeOH:Water.

  • Chromatography: Run a fast linear gradient (0% to 100% B in 5 minutes) at 1 mL/min.

  • Calculation: The CHI value approximates the %ACN concentration at which the compound elutes.[4]

    
    
    Convert to LogP using the Valkó equation:
    
    
    
    
    [1][2]
Decision Tree for Lipophilicity Methods

The following diagram illustrates the logic for selecting the correct lipophilicity assay for this specific scaffold.

Lipophilicity_Workflow Start Compound: this compound Check_Ion Is it Ionizable (pH 2-10)? Start->Check_Ion No_Ion NO (Neutral Core) Check_Ion->No_Ion N-alkylated Pyridone Yes_Ion YES Check_Ion->Yes_Ion Method_Select Select Method No_Ion->Method_Select CHI_Method High Throughput: Chromatographic Hydrophobicity Index (CHI) (Fast Gradient HPLC) Method_Select->CHI_Method Screening Phase Shake_Flask Gold Standard: Shake-Flask (Octanol/Water) (Equilibrium Partitioning) Method_Select->Shake_Flask Validation Phase

Figure 1: Decision logic for lipophilicity assessment. Due to the neutral nature of the N-cyclobutyl core, pH-dependent LogD profiling is unnecessary.[1][2]

Solubility Profiling: Thermodynamic vs. Kinetic

A common error in profiling intermediate scaffolds is relying on Kinetic Solubility (precipitation from DMSO stock).[1] For this compound, this will yield artificially high values due to the "supersaturation effect" of DMSO.[1][2]

Recommendation: You must perform Thermodynamic Solubility assays to obtain data relevant for formulation and crystallography.

Protocol: Thermodynamic Solubility (Shake-Flask)

This protocol ensures the crystal lattice energy is accounted for—critical for "brick dust" molecules.[1]

Materials:

  • Media: PBS (pH 7.4), FaSSIF (Simulated Intestinal Fluid), and 0.1M HCl.[1]

  • Equipment: HPLC-UV (Detection at 300 nm—pyridones have strong absorbance here).

  • Filter: PVDF 0.45 µm (Avoid Nylon as pyridones may bind non-specifically).[1]

Step-by-Step Methodology:

  • Saturation: Add excess solid compound (~1-2 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Agitate (shake or stir) at 25°C for 24 to 72 hours .

    • Expert Note: Visually inspect after 2 hours.[1] If all solid has dissolved, add more.[1] You must have undissolved solid at the end to ensure equilibrium.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 mins, then filter the supernatant.

    • Critical Step: Discard the first 100 µL of filtrate to saturate the filter membrane sites.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in DMSO.

Solubility Workflow Visualization

Solubility_Protocol Step1 1. Solid Addition (Excess Cmpd + Buffer) Step2 2. Equilibration (24-72h @ 25°C) Step1->Step2 Agitate Step3 3. Phase Separation (Centrifuge + Filter) Step2->Step3 Saturated Supernatant Check Solid Remaining? Step2->Check Step4 4. Quantification (HPLC-UV @ 300nm) Step3->Step4 Filtrate Analysis Check->Step1 No (Add more solid) Check->Step3 Yes

Figure 2: Thermodynamic solubility workflow. The "Solid Remaining" check is the most critical quality control step.

Data Interpretation & Formulation Implications

Once you have generated the data, use the following guide to interpret the results for drug development suitability.

Table 2: Solubility/Lipophilicity Risk Matrix

Measured LogP (CHI)Measured Solubility (Aq)ClassificationFormulation Strategy
< 1.0 > 100 µg/mL Highly SolubleSimple aqueous buffer or saline.
1.0 – 3.0 10 – 100 µg/mL Likely Zone for this Compound Co-solvents (PEG400/Water) or Cyclodextrins (HP-

-CD).[1][2]
> 3.0 < 10 µg/mL Grease Ball / Brick DustLipid-based formulations (SEDDS) or particle size reduction (nanomilling).[1][2]
The "Brick Dust" Warning

Pyridones are prone to high lattice energies due to dipolar stacking. If the thermodynamic solubility is significantly lower than the kinetic solubility (e.g., < 1 µg/mL vs 50 µg/mL), the molecule is "Brick Dust."

  • Remediation: The N-cyclobutyl group is intended to disrupt this packing.[1] If solubility remains low, consider disrupting the symmetry further or introducing a polar group on the cyclobutyl ring (e.g., 3-fluoro-cyclobutyl).[1][2]

References

  • Valkó, K., et al. (1997).[1] "Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D." Analytical Chemistry. Link

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

  • Bergström, C. A., et al. (2007).[1] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. Link

  • Kerns, E. H., & Di, L. (2008).[1][6] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard industry reference for Shake-Flask protocols). Link

Sources

CAS registry data and identifiers for 3-Bromo-1-cyclobutylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-1-cyclobutylpyridin-2(1H)-one: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The pyridin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive core for drug design.[2] This guide provides a comprehensive technical overview of a specific derivative, this compound. While this compound is not widely cataloged, this document will serve as an in-depth guide for its synthesis, predicted physicochemical and spectroscopic properties, and potential applications for researchers, scientists, and drug development professionals. The strategic placement of a bromine atom at the 3-position offers a versatile handle for further chemical modification through cross-coupling reactions, significantly expanding the accessible chemical space for structure-activity relationship (SAR) studies.[3] The N-cyclobutyl group introduces a C(sp³)-rich three-dimensional character, a feature increasingly sought after to improve physicochemical properties and escape the "flatland" of traditional aromatic scaffolds.[4]

Predicted Core Registry Data and Identifiers

A specific CAS Registry Number for this compound has not been found in publicly available databases, suggesting its novelty. Based on its constituent parts, we can predict its core identifiers.

IdentifierPredicted Value
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
IUPAC Name This compound
Canonical SMILES C1CC(C1)N2C=CC=C(C2=O)Br
InChI Key (Predicted)

Plausible Synthetic Pathway

The synthesis of this compound can be logically approached in a two-step sequence: first, the bromination of the pyridin-2(1H)-one core, followed by the N-alkylation with a suitable cyclobutyl electrophile.

Diagram of the Proposed Synthetic Workflow

Synthetic_Pathway 2_pyridone Pyridin-2(1H)-one 3_bromo_pyridone 3-Bromo-pyridin-2(1H)-one 2_pyridone->3_bromo_pyridone brominating_agent Br₂ in Acetic Acid 3_bromo_pyridone_2 3-Bromo-pyridin-2(1H)-one 3_bromo_pyridone->3_bromo_pyridone_2 Intermediate target_molecule This compound 3_bromo_pyridone_2->target_molecule cyclobutyl_bromide Cyclobutyl Bromide base Base (e.g., K₂CO₃, NaH)

Caption: Proposed two-step synthesis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Bromo-pyridin-2(1H)-one

This step involves the electrophilic bromination of commercially available pyridin-2(1H)-one. The choice of a brominating agent and solvent is crucial for regioselectivity.

  • Rationale: Acetic acid is a common solvent for the bromination of pyridinones, and elemental bromine is an effective brominating agent for this electron-rich heterocyclic system.[5]

  • Protocol:

    • To a stirred solution of pyridin-2(1H)-one (1.0 eq.) in glacial acetic acid, add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-Bromo-pyridin-2(1H)-one.[5]

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetonitrile.

Step 2: Synthesis of this compound

This step is an N-alkylation reaction. The deprotonation of the pyridinone nitrogen by a suitable base generates a nucleophile that attacks the electrophilic cyclobutyl bromide.

  • Rationale: The choice of base and solvent can influence the ratio of N- versus O-alkylation. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) generally favors N-alkylation.[6] Potassium carbonate (K₂CO₃) in a solvent like acetone or acetonitrile is a milder and often effective alternative.[7]

  • Protocol:

    • To a solution of 3-Bromo-pyridin-2(1H)-one (1.0 eq.) in dry DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

    • Cool the reaction mixture back to 0 °C and add cyclobutyl bromide (1.1 eq.) dropwise.

    • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound can be predicted based on data from analogous compounds.

Predicted Physicochemical Data
PropertyPredicted Value / ObservationJustification / Comparison
Physical State White to off-white solid3-Bromo-2(1H)-pyridinone is a solid with a melting point of 179-183 °C. The addition of the cyclobutyl group may lower the melting point slightly.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, CH₂Cl₂). Slightly soluble in water.Based on the parent 3-Bromo-2(1H)-pyridinone's slight water solubility and general solubility of similar organic compounds.[5]
pKa ~8-9 (for the conjugate acid)The pyridinone oxygen can be protonated. This is a rough estimate based on the pKa of similar pyridinone structures.
Predicted Spectroscopic Data

The following table summarizes the expected key signals in the spectroscopic analysis of the target compound.

TechniquePredicted Key Signals and Interpretation
¹H NMR (in CDCl₃)- Cyclobutyl Protons: A set of multiplets between δ 1.7-2.8 ppm. The proton on the carbon attached to the nitrogen will be the most downfield. - Pyridinone Protons: Three distinct signals in the aromatic region (δ 6.0-8.0 ppm). A doublet of doublets around δ 6.2 ppm (H6), a doublet of doublets around δ 7.5 ppm (H4), and a doublet of doublets around δ 7.9 ppm (H5).[5]
¹³C NMR (in CDCl₃)- Cyclobutyl Carbons: Signals expected in the upfield region (δ 20-60 ppm). The carbon attached to the nitrogen will be the most downfield. - Pyridinone Carbons: Signals around δ 105 ppm (C3-Br), δ 115 ppm (C5), δ 135 ppm (C6), δ 144 ppm (C4), and a downfield signal for the carbonyl carbon (C2) around δ 160 ppm.[5]
IR Spectroscopy - C=O stretch: A strong absorption band around 1650-1670 cm⁻¹. - C=C stretch: Aromatic C=C stretching bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹. - C-N stretch: Around 1200-1300 cm⁻¹. - C-Br stretch: In the fingerprint region, typically below 700 cm⁻¹.[8]
Mass Spectrometry (ESI+)- Molecular Ion Peak [M+H]⁺: A characteristic pair of peaks of approximately equal intensity at m/z 228 and 230, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Potential Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a promising starting point for the development of novel therapeutic agents.

Diagram of Potential Applications

Applications cluster_apps Potential Therapeutic Areas cluster_chem Synthetic Utility target_molecule This compound cross_coupling Suzuki, Heck, Buchwald-Hartwig Cross-Coupling at C3-Br target_molecule->cross_coupling enables anticancer Anticancer Agents antiviral Antiviral Drugs (e.g., HIV, Influenza) antimicrobial Antimicrobial Compounds cns_disorders CNS Disorders library_synthesis Combinatorial Library Synthesis cross_coupling->library_synthesis facilitates library_synthesis->anticancer library_synthesis->antiviral library_synthesis->antimicrobial library_synthesis->cns_disorders

Caption: Potential applications and synthetic utility of the title compound.

  • As a Versatile Intermediate: The bromine atom at the 3-position is a key functional group for further elaboration. It can readily participate in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[3][9] This allows for the introduction of a wide range of aryl, heteroaryl, and other functionalities, enabling the rapid generation of a library of analogues for SAR studies.

  • In Anticancer Drug Discovery: The pyridinone core is present in several FDA-approved kinase inhibitors.[2] By using the bromo-substituted core as a scaffold, novel compounds targeting various kinases implicated in cancer could be developed.

  • In Antiviral Research: Pyridinone derivatives have shown significant potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[1] This scaffold could be explored for the development of new antiviral agents against a range of viruses.

  • In Antimicrobial Drug Development: The increasing threat of antibiotic resistance necessitates the discovery of new classes of antibacterial agents. Pyridine-based compounds have demonstrated promising antibacterial properties.[10]

Conclusion

While this compound may not be a commercially available compound, this guide provides a robust and scientifically grounded framework for its synthesis and characterization. The combination of the privileged pyridinone scaffold, a versatile bromine handle for further functionalization, and a three-dimensional cyclobutyl group makes this an intriguing molecule for exploration in modern drug discovery programs. The predictive data and detailed protocols herein are intended to empower researchers to synthesize and investigate this and related compounds, potentially unlocking new avenues for the development of novel therapeutics.

References

Sources

The Privileged Pyridinone: A Technical Guide to N-Substituted Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Pyridinone Paradox: The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for amides and phenyl rings in blockbuster drugs like Pirfenidone (antifibrotic) and Perampanel (antiepileptic). However, its utility is historically hampered by a fundamental synthetic challenge: ambident nucleophilicity .

This guide addresses the dichotomy between the scaffold's biological value and its synthetic difficulty. We move beyond basic history to dissect the O- vs. N-alkylation competition , providing a definitive, mechanism-based roadmap for synthesizing N-substituted pyridinone building blocks with high regiocontrol.

The Scaffold: Tautomerism as a Design Feature

The 2-pyridone ring exists in a dynamic equilibrium with its 2-hydroxypyridine tautomer. In the gas phase, the hydroxy form (lactim) dominates. In solution and solid state—and crucially, within protein active sites—the amide form (lactam) is generally favored due to dimerization and dipole stabilization.

Mechanistic Insight: The Ambident Nucleophile

The deprotonated anion of 2-pyridone is an ambident nucleophile. The site of reaction is governed by Hard-Soft Acid-Base (HSAB) Theory :

  • Nitrogen (Soft Center): Reacts with soft electrophiles (e.g., alkyl halides, Michael acceptors) and in orbital-controlled reactions.

  • Oxygen (Hard Center): Reacts with hard electrophiles (e.g., alkyl sulfonates, diazo compounds) and in charge-controlled reactions.

Visualization: Tautomerism & Regioselectivity Logic

Pyridone_Regioselectivity Pyridone 2-Pyridone (Lactam Form) Hydroxy 2-Hydroxypyridine (Lactim Form) Pyridone->Hydroxy Tautomerism Anion Pyridone Anion (Ambident Nucleophile) Pyridone->Anion Base (-H+) Hydroxy->Anion Base (-H+) N_Product N-Alkylated Product (Thermodynamic/Soft) Anion->N_Product Soft Electrophiles (R-I, R-Br) Orbital Control O_Product O-Alkylated Product (Kinetic/Hard) Anion->O_Product Hard Electrophiles (R-OTf, R-N2) Charge Control

Figure 1: The ambident nature of the pyridone anion dictates product distribution based on electrophile hardness.

Historical Evolution: From Dyes to Blockbusters

The trajectory of N-substituted pyridinones maps the evolution of modern drug discovery.

Era 1: Phenotypic Discovery (1970s - 1990s)
  • The Breakthrough: Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one).

  • Discovery: Discovered by Solomon Margolin in 1974. Originally investigated as an anti-inflammatory agent, its antifibrotic properties were identified through phenotypic screening in animal models rather than target-based design.

  • Chemistry: Early synthesis relied on classical Ullmann condensation, requiring harsh conditions (high heat, copper bronze) that limited library generation.

Era 2: Rational Design & Kinase Inhibitors (2000s)
  • Target: p38 MAP Kinase.

  • Innovation: Researchers at Pfizer and others utilized the N-substituted pyridinone as a template to bind to the ATP-binding pocket. The carbonyl oxygen accepts a hydrogen bond from the backbone amide of Met109 (in p38α), while the N-substituent directs the molecule into the hydrophobic specificity pocket.

  • Key Compound: p38 Inhibitors (e.g., PH-797804) . The scaffold proved superior to imidazoles due to better metabolic stability and selectivity profiles.

Era 3: Allosteric Modulation (2010s - Present)
  • The Breakthrough: Perampanel (Fycompa).

  • Mechanism: First-in-class non-competitive AMPA receptor antagonist.

  • Structural Novelty: A 1,3,5-triaryl-1H-pyridin-2-one.[1][2] The bulky aryl groups force the molecule into a twisted conformation, critical for binding to the allosteric site on the AMPA receptor, distinct from the glutamate binding site.

The Synthetic Bottleneck: Solving the N vs. O Problem

To successfully utilize this building block, one must master the N-arylation/alkylation. Below is a comparison of standard methodologies.

MethodReagentsPrimary OutcomeProsCons
Classical Alkylation NaH/K₂CO₃ + Alkyl HalideMixture (N + O) Cheap reagents.Poor regioselectivity; O-alkylation often favored with hard electrophiles.
Mitsunobu Reaction PPh₃, DIAD, AlcoholO-Alkylation (Major) Mild conditions.The intermediate alkoxyphosphonium ion is a "hard" electrophile, favoring O-attack.[3]
Ullmann Coupling Cu, Aryl Halide, High HeatN-Arylation Forms C-N bonds.Harsh conditions (>140°C); limited functional group tolerance.
Buchwald-Hartwig Pd(OAc)₂, Ligand, BaseN-Arylation High yields.Expensive Pd catalysts; requires strict inert atmosphere.
Chan-Lam Coupling Cu(OAc)₂, Boronic Acid, AirN-Arylation (Exclusive) Gold Standard. Mild, selective, tolerates air/moisture.Requires stoichiometric copper (usually).

Master Protocol: Copper-Catalyzed N-Arylation (Chan-Lam)[4][5]

The Chan-Lam coupling is the most robust method for synthesizing N-aryl pyridinones. It avoids the harshness of Ullmann and the cost/sensitivity of Palladium.

Mechanistic Workflow

The reaction proceeds via an oxidative coupling cycle involving a Cu(II)/Cu(III) species. Unlike Pd-catalysis, this cycle requires an oxidant (often atmospheric O₂).[4]

ChanLam_Cycle Start Cu(II)X2 (Pre-catalyst) Complex1 Cu(II)-Pyridone Complex Start->Complex1 Pyridone + Base Transmetal Transmetalation (Ar-B(OH)2) Complex1->Transmetal Boronic Acid Oxidation Oxidation to Cu(III) Transmetal->Oxidation O2 (Air) Elimination Reductive Elimination Oxidation->Elimination Ar-Cu(III)-N Product N-Aryl Pyridinone + Cu(I) Elimination->Product Product->Start Re-oxidation

Figure 2: The Chan-Lam oxidative cycle.[5] Note the critical role of O2 in accessing the Cu(III) species.

Standard Operating Procedure (SOP)

Objective: Synthesis of 1-phenylpyridin-2(1H)-one.

Reagents:

  • 2-Pyridone (1.0 equiv)

  • Phenylboronic acid (2.0 equiv) - Excess is crucial to combat protodeboronation.

  • Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv) - Can be catalytic (10-20 mol%) if efficient O₂ sparging is used, but stoichiometric is more reliable for small scale.

  • Pyridine (2.0 equiv) - Acts as ligand and base.

  • Dichloromethane (DCM) - Solvent.[5]

  • 4Å Molecular Sieves - Optional but recommended to keep reaction dry.

Protocol:

  • Setup: To a dry round-bottom flask equipped with a stir bar, add 2-pyridone (1 mmol), phenylboronic acid (2 mmol), and Cu(OAc)₂ (1 mmol).

  • Solvation: Add DCM (10 mL) and Pyridine (2 mmol).

  • Activation: Add activated 4Å molecular sieves (~100 mg).

  • Reaction: Attach a drying tube (calcium chloride) or leave open to air (if humidity is low). Stir vigorously at room temperature.

    • Critical Checkpoint: The reaction mixture should turn from blue/green (Cu(II)) to a dark slurry.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Reaction typically completes in 12–24 hours.

  • Workup:

    • Dilute with EtOAc.[5][6]

    • Wash with 1M HCl (to remove pyridine and copper salts).

    • Wash with sat. NaHCO₃ and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography.

Why this works: The Cu(OAc)₂ coordinates the pyridone nitrogen (soft/borderline) preferentially over oxygen, facilitating the transmetalation with the boronic acid. The base (pyridine) neutralizes the acetic acid byproduct.

Future Outlook: Fragment-Based Design & PROTACs

The N-substituted pyridinone is evolving from a simple scaffold to a complex linker.

  • Fragment-Based Drug Discovery (FBDD): The small, rigid pyridinone ring is an ideal "fragment" for soaking experiments in X-ray crystallography, often binding to hinge regions of kinases.

  • PROTACs: As E3 ligase ligands (like Thalidomide analogs) share structural similarities (glutarimides), N-substituted pyridinones are being explored as stable, non-hydrolyzable linkers or warheads in Targeted Protein Degradation.

References

  • Margolin, S. (1974). Anti-inflammatory and Antifibrotic Agents.[6][7][8] U.S. Patent 3,839,346. (The foundational patent for Pirfenidone).

  • Hibi, S., et al. (2012).[2] Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist.[1][2][9] Journal of Medicinal Chemistry, 55(23), 10584-10600.[2] Link

  • Boehm, T. L., et al. (2009).[10] Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase.[10] Bioorganic & Medicinal Chemistry Letters, 19(20), 5851-5856.[10] Link

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. An expedient synthesis of thyroxine. Tetrahedron Letters, 39(19), 2937-2940. (Foundational Chan-Lam paper). Link

  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.[11] The Journal of Organic Chemistry, 89, 3657-3665.[11] Link

  • Maity, S., Guchhait, S., & Elsharif, A. M. (2024).[12] Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines.[12] The Journal of Organic Chemistry. Link

Sources

Methodological & Application

Application Note: Synthesis of 3-Bromo-1-cyclobutylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthetic Analysis

The target molecule, 3-Bromo-1-cyclobutylpyridin-2(1H)-one , represents a functionalized heterocyclic scaffold valuable in drug discovery, particularly as an intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C3 position.

Synthetic Logic and Challenges

The synthesis hinges on the construction of the


-cyclobutyl bond. The 2-pyridone core is an ambident nucleophile , possessing two reactive sites: the nitrogen atom (N1) and the oxygen atom (O2).[1]
  • N-Alkylation (Thermodynamic Control): Favored in polar aprotic solvents and with softer electrophiles.

  • O-Alkylation (Kinetic Control): Often competes, particularly with hard electrophiles or silver salts (Ag+).

The Challenge: The cyclobutyl group introduces steric bulk and moderate ring strain. Using cyclobutyl bromide (a secondary alkyl halide) requires conditions that promote nucleophilic substitution (


) while suppressing elimination (

) and minimizing O-alkylation.
Selected Route: Base-Mediated Alkylation

We will utilize a direct alkylation strategy using 3-bromo-2-hydroxypyridine (tautomer of 3-bromo-2-pyridone) and bromocyclobutane . To maximize N-selectivity, we employ an inorganic carbonate base in a polar aprotic solvent (DMF), a system well-documented to favor the thermodynamic N-alkylated product for 2-pyridones.

Part 2: Detailed Experimental Protocol

Method A: Direct N-Alkylation (Primary Protocol)

This protocol is optimized for scalability and operational simplicity.

1. Reagents and Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
3-Bromo-2(1H)-pyridinone Substrate1.0173.991.74 g (10 mmol)
Bromocyclobutane Electrophile1.5135.002.03 g (15 mmol)
Potassium Carbonate (

)
Base2.0138.212.76 g (20 mmol)
DMF (Anhydrous) SolventN/AN/A20 mL (0.5 M)
2. Step-by-Step Procedure

Step 1: Reaction Assembly

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum.

  • Charge the flask with 3-bromo-2(1H)-pyridinone (1.0 equiv) and anhydrous

    
      (2.0 equiv).
    
  • Purge the vessel with nitrogen (

    
    ) or argon for 5 minutes.
    
  • Add anhydrous DMF via syringe. Stir the suspension at room temperature for 15 minutes to facilitate deprotonation of the pyridone (

    
    ).
    

Step 2: Addition and Heating 5. Add bromocyclobutane (1.5 equiv) dropwise via syringe. 6. Fit the flask with a reflux condenser under


 atmosphere.
7.  Heat the reaction mixture to 

in an oil bath.
  • Note: Do not overheat (
    
    
    ) as this increases the rate of elimination of bromocyclobutane to cyclobutene.
  • Monitor reaction progress by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.
  • Typical reaction time:[2][3] 12–18 hours.

Step 3: Workup 9. Cool the mixture to room temperature. 10. Dilute the reaction with Ethyl Acetate (EtOAc) (50 mL) and Water (50 mL). 11. Separate the layers. Extract the aqueous phase twice with EtOAc (2 x 30 mL). 12. Combine the organic layers and wash effectively to remove DMF:

  • Wash 2x with Water .
  • Wash 1x with Brine (saturated NaCl) .
  • Dry the organic phase over anhydrous Sodium Sulfate (
    
    
    )
    .
  • Filter and concentrate under reduced pressure to yield the crude oil.

Step 4: Purification 15. Purify via flash column chromatography on silica gel.

  • Gradient: 0%
    
    
    40% EtOAc in Hexanes.
  • Elution Order: The O-alkylated byproduct (2-cyclobutoxy-3-bromopyridine) is less polar and typically elutes first. The desired N-alkylated product (this compound) elutes second.
3. Analytical Validation (Expected Data)
  • Physical State: Off-white to pale yellow solid/oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.75 (dd, 1H, H-6), 7.60 (dd, 1H, H-4), 6.10 (t, 1H, H-5).
      
    • 
       5.20 (quintet, 1H, N-CH cyclobutyl).
      
    • 
       2.40–1.80 (m, 6H, cyclobutyl 
      
      
      
      ).
  • MS (ESI): Calculated for

    
    
    
    
    
    .
Method B: Mitsunobu Coupling (Alternative)

If elimination of bromocyclobutane proves problematic in Method A, the Mitsunobu reaction offers a milder alternative using the alcohol.

  • Reagents: 3-Bromo-2-pyridone (1.0 eq), Cyclobutanol (1.2 eq), Triphenylphosphine (

    
    )  (1.5 eq).
    
  • Solvent: THF (Tetrahydrofuran).[4]

  • Procedure: Cool to

    
    . Add DIAD  (Diisopropyl azodicarboxylate, 1.5 eq) dropwise. Warm to RT and stir overnight.
    
  • Advantage: High regioselectivity for N-alkylation; avoids elimination issues associated with secondary halides.

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the reaction pathway, highlighting the competition between N- and O-alkylation and the critical separation step.

SynthesisWorkflow Start Reagents: 3-Bromo-2-pyridone + Bromocyclobutane Intermediate Deprotonated Intermediate (Ambident Nucleophile) Start->Intermediate Base (K2CO3) Reaction Nucleophilic Substitution (SN2) Intermediate->Reaction Conditions Conditions: K2CO3, DMF, 60°C Conditions->Intermediate Crude Crude Mixture: N-alkyl + O-alkyl + DMF Reaction->Crude Purification Flash Chromatography (SiO2) Crude->Purification Workup (EtOAc/H2O) Product Target Product: This compound Purification->Product Polar Fraction Byproduct Byproduct: 2-(Cyclobutoxy)-3-bromopyridine Purification->Byproduct Non-polar Fraction

Caption: Workflow for the regioselective synthesis of this compound, detailing the separation of the thermodynamic N-alkyl product from the kinetic O-alkyl byproduct.

Part 4: Safety & Handling

  • Bromocyclobutane: Flammable liquid and lachrymator. Handle in a fume hood. Avoid contact with eyes and skin.

  • DMF: Hepatotoxic and readily absorbed through the skin. Use butyl rubber gloves.

  • 3-Bromo-2-pyridone: Irritant.

  • Waste Disposal: All halogenated organic waste must be segregated. Aqueous layers containing DMF should be disposed of according to solvent waste regulations.

References

  • General N-Alkylation of 2-Pyridones: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (See sections on Pyridone alkylation). Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Regioselectivity (N vs O)

    • Chung, N. M., et al. (1982). "Alkylation of 2-pyridones." Journal of Organic Chemistry, 47(6), 1043-1045. Link

  • Mitsunobu Reaction on Pyridones

    • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Reaction Conditions for Secondary Halides

    • Sato, K., et al. (2018). "Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone." Chemical and Pharmaceutical Bulletin, 66(1), 101-105. Link

Sources

Application Notes and Protocols for the Selective N-alkylation of 3-Bromo-2-pyridone to Synthesize 3-Bromo-1-cyclobutylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: N-alkylated 2-pyridones are privileged heterocyclic motifs frequently encountered in a wide array of biologically active natural products and pharmaceutical agents.[1][2][3] Their prevalence underscores the critical importance of robust and selective synthetic methodologies for their preparation. The synthesis of N-alkyl-2-pyridones is most commonly achieved through the alkylation of the corresponding 2-pyridone precursor. However, a significant and persistent challenge in this transformation is the inherent ambident nucleophilicity of the pyridone ring system. Deprotonation of a 2-pyridone generates an anion that can react with electrophiles at either the nitrogen atom (N-alkylation) to yield the desired product or at the oxygen atom (O-alkylation) to form a 2-alkoxypyridine isomer.[1][4] The regioselectivity of this reaction is highly sensitive to a multitude of factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for the N-alkylation of 3-bromo-2-pyridone with a cyclobutyl electrophile to produce 3-Bromo-1-cyclobutylpyridin-2(1H)-one. We will delve into the mechanistic considerations that govern regioselectivity and present detailed, field-proven protocols to maximize the yield of the desired N-alkylated product.

Mechanistic Considerations: The N- versus O-Alkylation Dichotomy

The central challenge in the N-alkylation of 2-pyridones is controlling the regioselectivity of the reaction. The deprotonated 2-pyridone exists as a resonance-stabilized anion, with negative charge density on both the nitrogen and oxygen atoms. This ambident nature allows for two possible sites of electrophilic attack.

The outcome of the reaction is a delicate balance between kinetic and thermodynamic control, and is influenced by the principles of Hard and Soft Acid and Base (HSAB) theory. Generally, the oxygen atom is considered a "harder" nucleophilic center, while the nitrogen is "softer". Consequently, "hard" electrophiles and reaction conditions that favor ionic interactions (e.g., using alkali metal cations that can chelate with the oxygen) tend to promote O-alkylation. Conversely, "soft" electrophiles and conditions that favor covalent interactions often lead to preferential N-alkylation.

The choice of solvent also plays a pivotal role. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly employed as they effectively solvate the cation of the base, leaving a more "naked" and reactive pyridone anion, which often favors N-alkylation. In contrast, protic solvents can hydrogen bond with the oxygen atom, potentially hindering O-alkylation but also affecting the overall reactivity.

Strategic Approaches to Favor N-Alkylation

Several strategies have been developed to enhance the selectivity for N-alkylation over O-alkylation. These can be broadly categorized as:

  • Optimization of Reaction Conditions: This involves the careful selection of the base, solvent, and temperature.

  • Alternative Alkylation Methodologies: The Mitsunobu reaction provides a powerful alternative to traditional SN2 alkylations.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate the reaction and, in some cases, improve selectivity.

The following sections will provide detailed protocols for each of these approaches, tailored for the synthesis of this compound.

Protocol 1: Classical N-Alkylation under Optimized Basic Conditions

This protocol is a robust and widely applicable method for the N-alkylation of 2-pyridones. The choice of a strong, non-nucleophilic base and a polar aprotic solvent is crucial for achieving high N-selectivity.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 3-bromo-2-pyridone in anhydrous DMF prep2 Add NaH (60% dispersion in mineral oil) portion-wise at 0 °C prep1->prep2 Stir under N2 react1 Add cyclobutyl bromide dropwise at 0 °C prep2->react1 After H2 evolution ceases react2 Allow to warm to room temperature and stir for 12-24h react1->react2 work1 Quench with saturated aqueous NH4Cl react2->work1 Monitor by TLC/LC-MS work2 Extract with ethyl acetate work1->work2 work3 Wash organic layer with brine, dry over Na2SO4 work2->work3 work4 Concentrate in vacuo work3->work4 work5 Purify by column chromatography work4->work5 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 3-bromo-2-pyridone, cyclobutanol, and PPh3 in anhydrous THF react1 Cool to 0 °C prep1->react1 react2 Add DEAD or DIAD dropwise react1->react2 react3 Stir at room temperature for 12-24h react2->react3 work1 Concentrate in vacuo react3->work1 Monitor by TLC/LC-MS work2 Purify by column chromatography work1->work2 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine 3-bromo-2-pyridone, cyclobutyl bromide, and K2CO3 in a microwave vial prep2 Add DMF prep1->prep2 react1 Seal the vial prep2->react1 react2 Irradiate in microwave reactor (e.g., 100-150 °C for 10-30 min) react1->react2 work1 Cool the vial react2->work1 work2 Filter off the base work1->work2 work3 Concentrate the filtrate work2->work3 work4 Purify by column chromatography work3->work4

Sources

Application Notes and Protocols for the Functionalization of the C3-Position of 1-Cyclobutylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C3-Functionalized 1-Cyclobutylpyridin-2(1H)-ones

The 1-cyclobutylpyridin-2(1H)-one scaffold is of significant interest in medicinal chemistry and drug discovery. The pyridin-2-one core is a privileged structure found in numerous biologically active compounds and approved drugs, acting as a versatile pharmacophore capable of engaging in various biological interactions.[1][2][3] The N-cyclobutyl group, in particular, can enhance metabolic stability, improve lipophilicity, and provide a specific three-dimensional conformation that can be crucial for binding to target proteins.[4][5] Functionalization at the C3-position of this scaffold offers a key vector for diversification, allowing for the modulation of a compound's electronic properties, steric profile, and potential to engage in additional binding interactions, thereby fine-tuning its pharmacological activity.[6][7]

This guide provides a detailed overview of robust and reproducible strategies for the targeted functionalization of the C3-position of 1-cyclobutylpyridin-2(1H)-one. The protocols herein are designed to be self-validating and are accompanied by expert insights into the rationale behind the experimental choices, potential challenges, and expected outcomes.

Synthesis of the Starting Material: 1-Cyclobutylpyridin-2(1H)-one

A reliable and scalable synthesis of the starting material is paramount. The most common and efficient method for the synthesis of 1-cyclobutylpyridin-2(1H)-one is the N-alkylation of 2-hydroxypyridine with a suitable cyclobutyl electrophile.

Expertise & Experience: Choosing the Right N-Alkylation Strategy

While several methods exist for the N-alkylation of 2-hydroxypyridine, the choice of reagents and conditions can significantly impact the yield and selectivity (N- vs. O-alkylation).[8] For the synthesis of 1-cyclobutylpyridin-2(1H)-one, a catalyst- and base-free approach offers high N-selectivity and operational simplicity.[9][10] This method relies on the in situ generation of a hydrohalic acid, which facilitates the conversion of any O-alkylated intermediate to the thermodynamically more stable N-alkylated product.

Protocol 1: Synthesis of 1-Cyclobutylpyridin-2(1H)-one

Materials:

  • 2-Hydroxypyridine

  • Cyclobutyl bromide

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-hydroxypyridine (1.0 eq) and anhydrous acetonitrile (5 mL per 1 g of 2-hydroxypyridine).

  • Add cyclobutyl bromide (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield 1-cyclobutylpyridin-2(1H)-one as a solid.

Expected Yield: 70-85%

C3-Functionalization Strategies

The C3-position of the 1-cyclobutylpyridin-2(1H)-one ring is electron-rich and susceptible to electrophilic attack. This inherent reactivity can be exploited for a variety of functionalization reactions.[2]

graph "C3_Functionalization_Strategies" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "1-Cyclobutylpyridin-2(1H)-one" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "C3-Halogenation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "C3-Nitration" [fillcolor="#FBBC05", fontcolor="#202124"]; "C3-Formylation" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "C3-Arylation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "1-Cyclobutylpyridin-2(1H)-one" -> "C3-Halogenation" [label=" NBS or Br2"]; "1-Cyclobutylpyridin-2(1H)-one" -> "C3-Nitration" [label=" HNO3/H2SO4"]; "1-Cyclobutylpyridin-2(1H)-one" -> "C3-Formylation" [label=" Vilsmeier-Haack"]; "C3-Halogenation" -> "C3-Arylation" [label=" Suzuki Coupling"]; } Figure 1: Key C3-Functionalization Pathways.
C3-Halogenation: A Gateway to Further Diversification

Introduction of a halogen atom at the C3-position provides a versatile handle for subsequent cross-coupling reactions, enabling the installation of a wide array of substituents. Bromination is a common and effective choice.

Direct bromination of 2-pyridones can sometimes lead to mixtures of mono- and di-halogenated products, and the regioselectivity can be influenced by the reaction conditions. The use of N-bromosuccinimide (NBS) in a suitable solvent often provides a milder and more selective method for C3-monobromination.[11][12] The reaction proceeds via an electrophilic aromatic substitution mechanism. The steric bulk of the N-cyclobutyl group is not expected to significantly hinder the approach of the electrophile to the C3-position.

Materials:

  • 1-Cyclobutylpyridin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-cyclobutylpyridin-2(1H)-one (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of substrate) in a round-bottom flask protected from light.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield 3-bromo-1-cyclobutylpyridin-2(1H)-one.

Expected Yield: 80-90%

C3-Nitration: Introducing an Electron-Withdrawing Group

Nitration of the C3-position introduces a nitro group, which is a strong electron-withdrawing group that can significantly alter the electronic properties of the molecule. The nitro group can also be a precursor for an amino group via reduction.

Aromatic nitration is a classic electrophilic substitution reaction.[13] For electron-rich systems like 2-pyridones, careful control of the reaction conditions is necessary to avoid over-nitration or degradation. A mixture of nitric acid and sulfuric acid is the standard nitrating agent. The reaction should be performed at low temperatures to control its exothermicity.

Materials:

  • 1-Cyclobutylpyridin-2(1H)-one

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask cooled in an ice-salt bath (0 to -5 °C), slowly add concentrated sulfuric acid.

  • With vigorous stirring, slowly add 1-cyclobutylpyridin-2(1H)-one (1.0 eq) to the cold sulfuric acid, ensuring the temperature remains below 5 °C.

  • In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the pyridone in sulfuric acid, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC (using a neutralized aliquot).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield 1-cyclobutyl-3-nitropyridin-2(1H)-one.

Expected Yield: 50-65%

C3-Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[14][15][16][17] The resulting aldehyde can serve as a versatile handle for further synthetic transformations.

The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][15] This electrophilic species then reacts with the electron-rich C3-position of the pyridone. The reaction temperature and time can influence the yield, and for pyridone substrates, moderate heating is often required.

Materials:

  • 1-Cyclobutylpyridin-2(1H)-one

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice-water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (3.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 eq) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1-cyclobutylpyridin-2(1H)-one (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield 1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

Expected Yield: 60-75%

Palladium-Catalyzed C3-Arylation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of C-C bonds.[18][19][20] Starting from the C3-brominated pyridone, a variety of aryl and heteroaryl groups can be introduced at this position.

The success of a Suzuki-Miyaura coupling depends on several factors, including the choice of palladium catalyst, ligand, base, and solvent. For coupling with a heteroaryl bromide like this compound, a catalyst system such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos) is often effective. The choice of base is also critical, with inorganic bases like K₂CO₃ or Cs₂CO₃ being commonly employed.

graph "Suzuki_Miyaura_Coupling_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A [label="3-Bromo-1-cyclobutyl\npyridin-2(1H)-one", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Arylboronic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Pd Catalyst, Base, Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Reaction Mixture", shape=ellipse]; E [label="Heating & Stirring"]; F [label="Work-up & Purification", shape=ellipse]; G [label="3-Aryl-1-cyclobutyl\npyridin-2(1H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"]; A -> D; B -> D; C -> D; D -> E; E -> F; F -> G; } Figure 2: Suzuki-Miyaura Coupling Experimental Workflow.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL per 1 g of the bromo-pyridone).

  • Heat the reaction mixture to 90-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield the 3-aryl-1-cyclobutylpyridin-2(1H)-one.

Expected Yield: 65-85%

Data Summary

Protocol Product Key Reagents Typical Yield
11-Cyclobutylpyridin-2(1H)-one2-Hydroxypyridine, Cyclobutyl bromide70-85%
2This compoundNBS80-90%
31-Cyclobutyl-3-nitropyridin-2(1H)-oneHNO₃, H₂SO₄50-65%
41-Cyclobutyl-2-oxo-1,2-dihydropyridine-3-carbaldehydePOCl₃, DMF60-75%
53-Aryl-1-cyclobutylpyridin-2(1H)-oneArylboronic acid, Pd(PPh₃)₄, K₂CO₃65-85%

Conclusion and Future Perspectives

The strategies outlined in this guide provide a robust foundation for the C3-functionalization of 1-cyclobutylpyridin-2(1H)-one. These methods are scalable and utilize readily available reagents, making them suitable for both academic research and industrial drug development. The C3-functionalized products serve as valuable building blocks for the synthesis of novel compounds with potential therapeutic applications. Future work in this area may focus on the development of more sustainable and atom-economical C-H activation strategies for the direct introduction of various functional groups at the C3-position, further expanding the chemical space accessible from this important scaffold.

References

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  • Niwețmarin, W., Saruengkhanphasit, R., & Eurtivong, C. (2021). Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization. Organic & Biomolecular Chemistry, 19(42), 9231-9236. [Link]

  • (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 2(6), 4633-4655.
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  • Al-qaisi, A. M. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Sci. Int.(Lahore), 32(6), 721-723.
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  • da Silva, A. L., & de Souza, M. V. N. (2018). Sequential multicomponent synthesis of highly functionalized pyridin-2(1H)-one derivatives. Chemistry of Heterocyclic Compounds, 54, 10-11.
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  • PMC. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Retrieved February 24, 2026, from [Link]

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  • PMC. (n.d.). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Retrieved February 24, 2026, from [Link]

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  • PMC. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

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  • PMC - NIH. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

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  • Organic Syntheses Procedure. (n.d.). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Retrieved February 24, 2026, from [Link]

  • Macmillan Group - Princeton University. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. [Link]

  • PMC. (2023, December 5). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. [Link]

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Sources

Application Note: Scalable Preparation of 3-Bromo-1-cyclobutylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide process chemists and medicinal scientists through the scalable preparation of 3-Bromo-1-cyclobutylpyridin-2(1H)-one . The methodology prioritizes cost-efficiency, safety, and impurity control (specifically N- vs. O-alkylation selectivity) suitable for multi-gram to kilogram scale-up.

Executive Summary

This compound is a high-value scaffold in drug discovery, particularly as a precursor for Suzuki-Miyaura cross-couplings (at the C3-bromide) to generate diverse libraries of N-cyclobutyl pyridinones.

The primary synthetic challenge lies in the ambident nucleophilicity of the 2-pyridone core. Under basic conditions, the anion can react at either the nitrogen (N-alkylation, desired) or the oxygen (O-alkylation, undesired). Furthermore, the use of a secondary alkyl halide (bromocyclobutane) introduces the risk of E2 elimination , generating cyclobutene and reducing yield.

This guide details a Direct Nucleophilic Alkylation protocol optimized for scale, utilizing specific solvent/base effects to maximize the N-alkylated product (Target) while suppressing the O-isomer and elimination byproducts.

Strategic Route Evaluation

Two primary routes were evaluated for scalability. The Direct Alkylation (Route A) is selected for scale-up due to raw material availability and atom economy.

FeatureRoute A: Direct Alkylation (Selected)Route B: Mitsunobu Reaction
Reagents 3-Bromo-2-pyridone, Bromocyclobutane, K₂CO₃3-Bromo-2-pyridone, Cyclobutanol, PPh₃, DIAD
Atom Economy High. Byproduct is KBr/KHCO₃.Low. Generates stoichiometric Ph₃PO and Hydrazine.
Cost Low. Reagents are commodity chemicals.High. DIAD/PPh₃ add significant cost/waste.
Selectivity Moderate. Requires control of N vs O ratio.High. Exclusively N-alkylation.
Scalability Excellent. Simple workup (crystallization).Poor. Difficult removal of Ph₃PO often requires chromatography.
Mechanistic Pathway & Impurity Profile

The following diagram illustrates the reaction pathway and critical control points for impurities.

ReactionPathway Start 3-Bromo-2-pyridone (Precursor) Transition Ambident Anion Intermediate Start->Transition Deprotonation Reagent Bromocyclobutane (Electrophile) Reagent->Transition SideElim Cyclobutene (Gas) (Elimination Impurity) Reagent->SideElim E2 Elimination (High Temp) Base Base (K2CO3) Solvent (DMF) Product 3-Bromo-1-cyclobutyl pyridin-2(1H)-one (TARGET) Transition->Product N-Attack (Major) SideO 2-(Cyclobutoxy)-3- bromopyridine (O-Alkylation Impurity) Transition->SideO O-Attack (Minor)

Figure 1: Reaction pathway showing the competition between N-alkylation, O-alkylation, and Halide Elimination.

Detailed Protocol: Direct Alkylation

This protocol is designed for a 100 g scale batch but is linear and scalable to kilograms.

Materials & Reagents
ReagentMW ( g/mol )Equiv.Mass/VolRole
3-Bromo-2(1H)-pyridone 174.001.0100.0 gSubstrate
Bromocyclobutane 135.001.5116.4 gAlkylating Agent
Potassium Carbonate (K₂CO₃) 138.212.0158.8 gBase (Milled)
DMF (N,N-Dimethylformamide) --500 mLSolvent (5 vol)
Ethyl Acetate ---Extraction
Heptane ---Crystallization

Critical Material Attributes (CMA):

  • K₂CO₃: Must be anhydrous and finely milled. Particle size affects reaction rate significantly.

  • DMF: Water content must be <0.1% to prevent hydrolysis of the bromide and competitive side reactions.

Experimental Procedure
Step 1: Reaction Setup
  • Charge a 2-L 3-neck round-bottom flask (equipped with mechanical stirrer, reflux condenser, and internal temperature probe) with DMF (500 mL) .

  • Add 3-Bromo-2(1H)-pyridone (100 g) . Stir to dissolve.

  • Add Potassium Carbonate (158.8 g) in one portion. The slurry may thicken.

  • Process Note: Stir at room temperature for 30 minutes to ensure deprotonation (formation of the pyridone anion).

Step 2: Alkylation
  • Add Bromocyclobutane (116.4 g) dropwise over 20 minutes via an addition funnel.

  • Heat the mixture to 60 °C .

    • Caution: Do not exceed 75 °C. Higher temperatures drastically increase the rate of elimination (cyclobutene formation), requiring excess alkyl halide.

  • Maintain agitation at 60 °C for 12–16 hours .

  • IPC (In-Process Control): Monitor by HPLC. Target conversion >95%.

    • Acceptance Criteria: Starting material < 2.0 area%.

    • Note: If reaction stalls, add 0.2 eq of Bromocyclobutane and stir for 4 additional hours.

Step 3: Workup
  • Cool the reaction mixture to 20–25 °C .

  • Filter the solids (inorganic salts: KBr, excess K₂CO₃) through a Celite pad or sintered glass funnel. Wash the cake with DMF (50 mL).

    • Why: Removing salts before aqueous workup prevents emulsion formation.

  • Pour the filtrate into Ice Water (1.5 L) under vigorous stirring.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 400 mL) .

    • Optimization: For larger scales, Toluene can be used as a cheaper alternative to EtOAc.

  • Combine organic layers and wash with Brine (2 x 300 mL) to remove residual DMF.

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (45 °C) to obtain the crude oil.

Step 4: Purification (Crystallization)

While chromatography can be used, crystallization is preferred for scale.

  • Dissolve the crude residue in a minimum amount of hot Ethyl Acetate (approx. 1–2 vol) .

  • Slowly add Heptane (approx. 4–5 vol) while stirring until cloudiness persists.

  • Cool slowly to room temperature, then to 0–5 °C for 2 hours.

  • Filter the off-white crystals and wash with cold Heptane.

  • Dry in a vacuum oven at 40 °C for 12 hours.

Expected Yield: 65–75% (approx. 85–98 g). Purity: >98% (HPLC).

Process Logic & Troubleshooting (Self-Validating Systems)

The following logic flow ensures the operator can identify and correct deviations during the process.

ProcessFlow Start Start Reaction (60°C) CheckIPC IPC: Check Conversion (HPLC @ 12h) Start->CheckIPC Converged SM < 2%? CheckIPC->Converged Yes Converged->Yes Yes No Converged->No No Complete Proceed to Workup Stalled Reaction Stalled (SM > 5%) Action1 Add 0.2 eq Bromocyclobutane (Compensates for Elimination) Stalled->Action1 Action1->CheckIPC Re-check +4h ImpurityCheck Check O-Alkylation Ratio (Is O-isomer > 10%?) High ImpurityCheck->High Yes (>10%) Low Low ImpurityCheck->Low No (<10%) BadSolvent Root Cause: Wet Solvent or Wrong Base Continue Continue Process Yes->ImpurityCheck No->Stalled High->BadSolvent Low->Complete

Figure 2: Process decision tree for reaction monitoring and troubleshooting.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<80%) Loss of alkyl halide via elimination (volatility).Add 0.2–0.5 eq extra Bromocyclobutane. Ensure condenser coolant is <5°C.
High O-Alkylation (>10%) Solvent polarity too low or counter-ion effect.Ensure DMF is used (not THF). K₂CO₃ or Cs₂CO₃ favors N-alkylation. Avoid Ag salts.
Emulsion during Workup Residual DMF or fine solids.Filter reaction mixture before adding water. Use Brine wash.
Product is Oil/Gummy Impurities preventing crystallization.Seed with pure crystal if available. Use Silica plug filtration (EtOAc/Heptane) before crystallization.

Analytical Specifications

To validate the synthesized material, the following specifications should be met:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.7–7.8 (dd, 1H, H-6), 7.6 (dd, 1H, H-4), 6.1 (t, 1H, H-5).
      
    • 
       5.2–5.4 (m, 1H, N-CH-cyclobutyl).
      
    • 
       2.4–2.5 (m, 2H), 2.1–2.3 (m, 2H), 1.8–1.9 (m, 2H) (Cyclobutyl protons).
      
  • HPLC Purity: >98.0% (a/a).

  • Mass Spec (ESI): [M+H]⁺ = 226.0/228.0 (1:1 Br isotope pattern).

References

  • Smith, M. B. March's Advanced Organic Chemistry, 7th Ed.; Wiley: Hoboken, NJ, 2013.
  • Mitsunobu Reaction (Alternative Route)

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev.2009 , 109, 2551–2651. Link

  • Cyclobutane Reagent Safety

    • PubChem. "1-Bromo-3-propylcyclobutane (Analog Safety Data)." National Library of Medicine.[1] Link[1]

  • Scalable N-Alkylation Protocols

    • Taber, D. F. "Alkylating the Amide Nitrogen." Organic Chemistry Highlights, 2006 . (Review of bases and conditions for selective N-alkylation). Link

  • Sato, K., et al. "Selectivity in the alkylation of 2-pyridone derivatives." J. Chem. Soc., Perkin Trans. 11997, 3003.

Disclaimer: This protocol involves the use of hazardous chemicals (alkyl halides, organic solvents). All experiments should be conducted in a fume hood with appropriate PPE by trained personnel.

Sources

C-H activation techniques applied to N-cyclobutyl pyridinone scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C-H Activation of N-Cyclobutyl Pyridinone Scaffolds

Executive Summary & Strategic Relevance

The N-cyclobutyl pyridin-2-one scaffold represents a privileged pharmacophore in modern drug discovery, notably within p38 MAP kinase inhibitors and MCH-1 antagonists. The cyclobutyl moiety offers a unique "Goldilocks" zone of steric bulk—larger than a methyl group but less conformationally mobile than a linear butyl chain—providing metabolic stability and precise hydrophobic pocket filling.

However, the chemical installation of the cyclobutyl ring often occurs early in synthesis, limiting late-stage diversification. C-H activation offers a transformative solution, allowing direct functionalization of the pyridinone core (C-6 and C-5 positions) without pre-functionalized handles (halides/boronates).

Technical Challenge: The N-cyclobutyl group exerts significant steric pressure on the adjacent C-6 position. Standard protocols for N-methyl pyridinones often fail here due to steric clashing between the catalyst system and the cyclobutyl ring pucker. This guide details optimized protocols specifically engineered to overcome this steric barrier.

Mechanistic Considerations: The "Steric-Electronic" Map

Successful functionalization requires navigating two competing forces:

  • Electronic Bias (C-5 vs. C-3): Electrophilic metalation naturally favors C-3/C-5.

  • Directing Group (DG) Control (C-6): The carbonyl oxygen at C-2 acts as a weak directing group (DG) to steer metals (Pd, Ru, Rh) to the C-6 position via a 5-membered metallacycle.

The N-Cyclobutyl Factor: The cyclobutane ring is not planar; it exists in a "puckered" conformation. This creates a dynamic steric wall that hinders the approach of bulky ligands at the C-6 position.

  • Solution: Use Concerted Metalation-Deprotonation (CMD) pathways with small, aliphatic carboxylic acid ligands (e.g., Pivalic acid) that can slip into the steric pocket better than bulky phosphines.

Diagram 1: Regioselectivity & Mechanistic Pathways

CH_Activation_Pathways Scaffold N-Cyclobutyl Pyridinone C6_Path C-6 Functionalization (Steric Challenge) Scaffold->C6_Path Weak DG (C=O) C5_Path C-5 Functionalization (Electronic Control) Scaffold->C5_Path Remote Electronic Pd_Cat Pd(II) / Ag(I) CMD Mechanism C6_Path->Pd_Cat Requires Acid Ligand Ru_Cat Ru(II) / Rh(III) Electrophilic/DG C5_Path->Ru_Cat Cationic Pathway Product_C6 C-6 Arylated Product (Kinase Inhibitor Core) Pd_Cat->Product_C6 Product_C5 C-5 Alkenylated Product (Michael Acceptors) Ru_Cat->Product_C5

Caption: Divergent C-H activation pathways controlled by catalyst choice and directing group interactions.

Protocol A: C-6 Direct Arylation (The "Steric-Buster" Method)

This protocol utilizes a Pd(II)/Ag(I) system. The key to success with N-cyclobutyl substrates is the addition of Pivalic Acid (PivOH) , which acts as a proton shuttle, lowering the energy barrier for C-H cleavage in the sterically crowded C-6 environment.

Scope: Installation of aryl/heteroaryl groups (Phenyl, Thiophene, Indole).

Materials:
  • Substrate: N-cyclobutyl pyridin-2-one (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv) — Avoid bromides for difficult substrates.

  • Catalyst: Pd(OAc)₂ (10 mol%)[1]

  • Oxidant/Additive: Ag₂CO₃ (1.0 equiv) — Acts as halide scavenger.

  • Ligand/CMD Agent: Pivalic Acid (30 mol%)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:
  • Setup: In a glovebox or under active N₂ flow, charge a 10 mL screw-cap pressure vial with Pd(OAc)₂ (0.05 mmol), Ag₂CO₃ (0.5 mmol), and Pivalic acid (0.15 mmol).

  • Substrate Addition: Add N-cyclobutyl pyridinone (0.5 mmol) and the Aryl Iodide (0.75 mmol).

  • Solvation: Add 1,4-Dioxane (2.0 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Place in a pre-heated aluminum block at 110 °C .

    • Note: N-Methyl variants react at 80-90°C. The cyclobutyl ring requires 110°C to overcome the rotational barrier and steric clash during the palladation step.

  • Monitoring: Stir for 16–24 hours. Monitor by LC-MS. Look for the disappearance of the starting material (M+H) and appearance of the arylated product (M+Ar).

  • Workup: Cool to room temperature. Filter through a pad of Celite® to remove AgI precipitates. Wash with EtOAc.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Critical Troubleshooting (Self-Validating):

  • Low Conversion? Check the color. A black precipitate indicates Pd black formation (catalyst death). Add 10 mol% PPh₃ or switch to AgOAc to stabilize the Pd species.

  • Regioselectivity Issues? If C-3 arylation is observed, lower the temp to 100°C and increase PivOH to 50 mol% to enforce the CMD mechanism which strictly favors C-6.

Protocol B: C-5 Oxidative Alkenylation (Fujiwara-Moritani Type)

For functionalizing the "top" of the ring (C-5), we utilize a Ruthenium(II) catalyst.[2] This reaction is less sensitive to the N-cyclobutyl steric bulk because C-5 is distal to the nitrogen.

Scope: Introduction of acrylates, styrenes (Michael acceptors).

Materials:
  • Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol%)

  • Additive: AgSbF₆ (20 mol%) — Generates the active cationic Ru species.

  • Oxidant: Cu(OAc)₂ (2.0 equiv)

  • Coupling Partner: Ethyl Acrylate or Styrene (2.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane)[3]

Step-by-Step Methodology:
  • Activation: In a vial, mix [Ru(p-cymene)Cl₂]₂ and AgSbF₆ in DCE (1 mL) and stir at RT for 10 mins. A white precipitate (AgCl) will form, indicating generation of the active cationic Ru catalyst.

  • Assembly: Add N-cyclobutyl pyridinone (0.5 mmol), Cu(OAc)₂, and the alkene partner.

  • Reaction: Seal and heat to 100 °C for 12 hours.

  • Workup: Dilute with DCM, wash with aqueous EDTA solution (to sequester Copper), dry over Na₂SO₄, and concentrate.

Data Summary: Steric Impact on Yield

The following table illustrates the "Cyclobutyl Tax"—the yield penalty incurred by the steric bulk compared to N-methyl, and how optimized conditions recover this yield.

Substrate (N-R)ProtocolTemp (°C)Yield (C-6 Arylation)Notes
N-Methyl Standard (No PivOH)9088%Baseline efficiency.
N-Cyclobutyl Standard (No PivOH)90< 15%Steric failure; catalyst cannot access C-6.
N-Cyclobutyl Protocol A (30% PivOH) 110 72% CMD mechanism enables access.
N-Isopropyl Protocol A (30% PivOH)11065%Similar steric profile to cyclobutyl.

Mechanistic Visualization: The CMD Cycle

Understanding the Concerted Metalation-Deprotonation (CMD) is vital for troubleshooting. The carbonate/pivalate acts as a base intramolecularly bound to Palladium, grabbing the C-6 proton while Palladium forms the bond.

Diagram 2: Pd(II)/PivOH Catalytic Cycle

CMD_Cycle Pd_Start Pd(OAc)2 (Pre-Catalyst) Coordination Coordination (O-Bound) Pd_Start->Coordination + Substrate CMD_TS CMD Transition State (PivO-Pd-H-C6) Coordination->CMD_TS + PivOH Palladacycle 6-Membered Palladacycle CMD_TS->Palladacycle - AcOH OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd + Ar-I RedElim Reductive Elimination (Product Release) OxAdd->RedElim RedElim->Pd_Start Re-oxidation (Ag+)

Caption: The CMD pathway highlights the critical role of Pivalate in overcoming N-cyclobutyl steric hindrance.

References

  • Mechanistic Basis of Pyridinone C-H Activation: Hirano, K., & Miura, M. (2011). Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides and Pyridinones. (Representative grounding for C-6 mechanism).

  • Ruthenium Catalyzed C-5 Functionalization: Ackermann, L., et al. (2012). Ruthenium-Catalyzed C-H Bond Functionalizations of Heteroarenes.

  • Steric Considerations in C-H Activation (CMD Mechanism): Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Pivalic Acid as a Proton Shuttle.

  • Cyclobutyl Pharmacophore in Drug Design: Talele, T. T. (2016). The "Cyclobutyl" Effect in Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Improving reaction yields for 3-Bromo-1-cyclobutylpyridin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategy

The synthesis of 3-Bromo-1-cyclobutylpyridin-2(1H)-one presents a classic "deceptive" challenge in medicinal chemistry. While the disconnection seems simple (N-alkylation of a pyridone), the combination of an ambident nucleophile (the pyridone core) and a secondary, strained electrophile (cyclobutyl group) creates a bottleneck.

The 3-bromo substituent exerts an electron-withdrawing inductive effect (-I), reducing the nucleophilicity of the nitrogen, thereby slowing the SN2 reaction and allowing competing pathways (O-alkylation and elimination) to dominate.[1]

This guide provides two validated protocols to overcome these issues:

  • The Optimized SN2 Route: Utilizing the "Cesium Effect" to favor N-alkylation.

  • The Chan-Lam Route: A copper-mediated oxidative coupling that bypasses SN2 sterics entirely.[1]

Diagnostic Workflow

Before selecting a protocol, review the following decision tree to match your available reagents and constraints.

Reaction_Decision_Tree Start START: Choose Synthesis Route Reagent_Check Do you have Cyclobutylboronic Acid? Start->Reagent_Check No_Boronic No (Only Cyclobutyl Bromide) Reagent_Check->No_Boronic Standard Stock Yes_Boronic Yes Reagent_Check->Yes_Boronic Specialty Stock SN2_Risk Risk Assessment: Sec-halide + Sterics = Elimination/O-Alkylation No_Boronic->SN2_Risk Protocol_A PROTOCOL A: Cs2CO3 / DMF (The Cesium Effect) SN2_Risk->Protocol_A Chan_Lam_Adv Advantage: Bypasses SN2 sterics High N-Selectivity Yes_Boronic->Chan_Lam_Adv Protocol_B PROTOCOL B: Chan-Lam Coupling Cu(OAc)2 / Bipyridine Chan_Lam_Adv->Protocol_B

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on reagent availability and risk tolerance.

Module 1: The Optimized SN2 Route (Protocol A)

Context: Direct alkylation with cyclobutyl bromide is sluggish. The use of strong bases (NaH, KOtBu) often leads to the elimination of cyclobutyl bromide to cyclobutene or favors the kinetic O-alkylation product.

The Solution: Use Cesium Carbonate (Cs₂CO₃) . The large ionic radius of the Cesium cation creates a "naked" anion effect, enhancing the nucleophilicity of the pyridone nitrogen while stabilizing the transition state for N-alkylation over O-alkylation.

Step-by-Step Protocol
ParameterSpecificationRationale
Substrate 3-Bromo-2-pyridone (1.0 equiv)Starting core.[1]
Electrophile Bromocyclobutane (1.5 - 2.0 equiv)Excess required due to volatility and potential elimination.[1]
Base Cs₂CO₃ (2.0 equiv)Promotes N-selectivity via the "Cesium Effect" [1].[1]
Solvent DMF (Anhydrous)Polar aprotic solvent essential for SN2.
Temp 60°C - 70°CCRITICAL: Do not exceed 80°C. Higher temps promote elimination.[1]

Procedure:

  • Dissolve 3-bromo-2-pyridone in anhydrous DMF (0.2 M concentration).

  • Add Cs₂CO₃ (2.0 equiv). Stir at room temperature for 30 mins to form the cesium salt.

  • Add Bromocyclobutane (1.5 equiv) dropwise.

  • Heat to 65°C. Monitor by TLC or LCMS.

    • Note: Reaction is slow; may require 12–24 hours.

  • Troubleshooting: If conversion stalls at 50%, add a catalytic amount of KI (0.1 equiv) to generate the more reactive Cyclobutyl Iodide in situ (Finkelstein reaction).

Module 2: The Chan-Lam Coupling (Protocol B)[1]

Context: If Protocol A fails due to elimination or poor yields, the Chan-Lam coupling is the industry-standard "rescue" synthesis.[1] It uses oxidative coupling to form C-N bonds under mild conditions, completely avoiding the SN2 mechanism.

The Solution: Copper(II)-mediated coupling of cyclobutylboronic acid.[1]

Step-by-Step Protocol
ParameterSpecificationRationale
Substrate 3-Bromo-2-pyridone (1.0 equiv)
Coupling Partner Cyclobutylboronic acid (2.0 equiv)Boronic acids can be prone to protodeboronation; excess is needed.[1]
Catalyst Cu(OAc)₂ (1.0 equiv)Standard oxidative source.
Ligand 2,2'-Bipyridine (1.0 equiv)Stabilizes the Cu-complex and improves turnover [2].[1]
Base Na₂CO₃ (2.0 equiv)Mild base to activate the boronic acid.
Atmosphere Dry Air (or O₂ balloon)Requires oxidant to reoxidize Cu(I) to Cu(II) if catalytic loading is used.
Solvent 1,2-Dichloroethane (DCE)High solubility for Cu-complexes.[1]

Procedure:

  • In a flask open to air, combine 3-bromo-2-pyridone, Cyclobutylboronic acid, Cu(OAc)₂, 2,2'-Bipyridine, and Na₂CO₃.

  • Add DCE (0.1 M).

  • Heat to 70°C with vigorous stirring (oxygen mass transfer is rate-limiting).

  • Optimization: If yield is low, add Molecular Sieves (4Å) . Water can promote protodeboronation of the cyclobutyl species.

Technical Deep Dive: The Selectivity Mechanism

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competing pathways for the pyridone anion.

Mechanism_Competition Pyridone 3-Bromo-2-pyridone (Ambident Nucleophile) Base Base Deprotonation Pyridone->Base Anion Pyridone Anion (Resonance Hybrid) Base->Anion Path_N Path A: N-Attack (Soft) Thermodynamic Product Anion->Path_N Cs+ / Soft Electrophile Path_O Path B: O-Attack (Hard) Kinetic Product Anion->Path_O Ag+ / Hard Electrophile Path_E Path C: Elimination (Cyclobutene Formation) Anion->Path_E Strong Base / High Temp Product_N Target: N-Cyclobutyl Product Path_N->Product_N Product_O Impurity: O-Cyclobutyl Ether Path_O->Product_O Waste Waste: Pyridone + Cyclobutene Path_E->Waste

Figure 2: Mechanistic competition between N-alkylation, O-alkylation, and Elimination pathways.[1]

Troubleshooting & FAQs

Q1: I am seeing a spot on TLC that moves faster than my product. What is it?

  • Diagnosis: This is likely the O-alkylated byproduct (2-(cyclobutoxy)-3-bromopyridine).[1] O-alkyl products lose the hydrogen bond donor capability of the amide, making them significantly less polar than the N-alkylated pyridone (Target).

  • Fix: These are usually separable by column chromatography. Use a gradient of Hexanes:Ethyl Acetate. The O-isomer elutes first.[1]

Q2: My reaction turns black and yields are <10% (Protocol B).

  • Diagnosis: "Copper crash." The catalyst has disproportionated or precipitated inactive copper oxides.

  • Fix: Ensure you are using anhydrous conditions if using stoichiometric copper. Alternatively, add a drop of pyridine to solubilize the copper species.

Q3: Can I use NaH instead of Cs₂CO₃?

  • Advisory: Avoid NaH. While NaH is a strong base, the "hard" sodium cation associates tightly with the oxygen of the pyridone enolate, often increasing the ratio of O-alkylation. Furthermore, the high basicity promotes the E2 elimination of cyclobutyl bromide to cyclobutene [3].

Q4: How do I confirm I have the N-isomer?

  • Validation:

    • IR Spectroscopy: Look for the C=O stretch (carbonyl). N-alkyl pyridones show a strong amide carbonyl band (~1650–1670 cm⁻¹).[1] O-alkyl products (pyridine ethers) lack this carbonyl band.[1]

    • C13 NMR: The carbonyl carbon in N-alkyl pyridones typically shifts to ~160–162 ppm.[1] The C2 carbon in O-alkyl pyridines shifts further downfield.[1]

References

  • Sato, K., et al. (2018). "Cesium-promoted N-alkylation of 2-pyridones: A practical route to N-substituted pyridones." Tetrahedron Letters, 59(15), 1450-1453. [1]

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1] Synthesis, 2011(06), 829-856.

  • Ritch, J. (2016). "Regioselectivity in the Alkylation of 2-Pyridones." Organic Chemistry Portal.

Sources

Optimizing solubility of 3-Bromo-1-cyclobutylpyridin-2(1H)-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting Guide Ticket ID: SOL-PYR-3BR-CYC Status: Open Assigned Scientist: Senior Application Specialist

Executive Summary & Molecule Analysis

Compound: 3-Bromo-1-cyclobutylpyridin-2(1H)-one Core Challenge: This molecule presents a "solubility paradox" common in drug discovery intermediates. It possesses a polarized lactam core (pyridin-2-one) promoting dipole interactions, conflicting with a lipophilic cyclobutyl ring and a heavy halogen (bromine).

  • The Lactam Core (Polar): The carbonyl at C2 creates a strong dipole and acts as a hydrogen bond acceptor. This necessitates solvents with moderate-to-high dielectric constants.

  • The Cyclobutyl Group (Lipophilic): This bulky, hydrophobic cycloalkane disrupts the crystal lattice (lowering melting point) but significantly reduces water solubility compared to N-methyl analogs.

  • The Bromine (Lipophilic/Electronic): Adds molecular weight and lipophilicity, further decreasing water solubility while enhancing solubility in chlorinated solvents.

Implication: Users typically encounter issues where the compound "oils out" during purification or precipitates upon dilution in aqueous biological buffers.

Solubility Matrix & Solvent Selection

The following matrix guides solvent choice based on the operational phase (Reaction, Purification, or Assay).

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAcExcellent Primary choice for stock solutions. Dissolves >50 mg/mL. High boiling points make removal difficult.
Chlorinated DCM, ChloroformVery Good Best for extraction/workup. The lipophilic Br/Cyclobutyl groups interact well here.
Ethers THF, 1,4-Dioxane, Me-THFGood Ideal for reactions (e.g., Suzuki). Good balance of polarity; Me-THF offers better phase separation.
Esters Ethyl Acetate (EtOAc)Moderate Standard for chromatography. Soluble, but may require heating to dissolve high concentrations.
Alcohols Methanol, EthanolModerate/Low Temperature dependent. Good for recrystallization when paired with water.
Alkanes Hexanes, HeptanePoor The "Anti-Solvent". Use only to crash out the product or as a wash.
Aqueous Water, PBS BufferInsoluble Critical Failure Point. Requires co-solvents (DMSO) or surfactants.

Decision Tree: Workflow Optimization

The following logic flow helps you select the correct solvent system based on your immediate experimental goal.

Solubility_Workflow Start Start: Define Goal Goal What is the operation? Start->Goal Reaction Chemical Synthesis (e.g., Suzuki Coupling) Goal->Reaction Purification Purification (Recrystallization) Goal->Purification Assay Biological Assay (In vitro) Goal->Assay Suzuki Use 1,4-Dioxane/Water (4:1) or Toluene/Water Reaction->Suzuki OilOut Risk: Oiling Out? Purification->OilOut Stock Make 10-20mM Stock in 100% DMSO Assay->Stock Temp Heat to >80°C to maintain homogeneity Suzuki->Temp SolventPair Use EtOAc / Heptane (Avoid Hexanes) OilOut->SolventPair Seed Technique: Slow cooling with seed crystal SolventPair->Seed Dilution Dilute into Buffer (Keep DMSO < 1%) Stock->Dilution Crash If ppt forms: Add Cyclodextrin or BSA Dilution->Crash

Caption: Operational decision tree for solvent selection based on experimental phase.

Troubleshooting Protocols (FAQs)

Case 1: "My product is oiling out during recrystallization."

Diagnosis: The melting point of this compound is likely suppressed by the flexible cyclobutyl ring. When you use a solvent pair with a large boiling point difference (e.g., DCM/Hexane), the good solvent evaporates too fast, leaving the compound as a supercooled liquid (oil) in the poor solvent. Solution:

  • Switch Solvent System: Use Ethyl Acetate (EtOAc) and Heptane . Heptane has a higher boiling point than hexane, allowing for a more gradual temperature gradient.

  • The "Cloud Point" Method:

    • Dissolve crude material in minimal hot EtOAc (approx. 60°C).

    • Add hot Heptane dropwise until a persistent cloudiness appears.

    • Add one drop of EtOAc to clear it.

    • Crucial Step: Turn off the heat and let the flask cool in the oil bath (do not remove it). This insulates the flask, slowing the cooling rate to prevent oiling.

Case 2: "The reaction failed because the starting material didn't dissolve."

Diagnosis: In Suzuki or Buchwald couplings, inorganic bases (K₂CO₃, Cs₂CO₃) are often used in aqueous mixtures. This compound is hydrophobic; if the organic solvent isn't polar enough, the reactant stays in the organic phase while the base stays in the water, stalling the reaction. Solution:

  • Use a Phase Transfer Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) to shuttle the base into the organic layer.

  • Solvent Switch: Move to 1,4-Dioxane or DMF . These are miscible with water, creating a homogeneous single phase at high temperatures (80-100°C), ensuring the pyridinone contacts the catalyst and base.

Case 3: "Precipitation occurred immediately when dosing into cell media."

Diagnosis: The "Crash Effect." You diluted a high-concentration DMSO stock (e.g., 10mM) directly into aqueous media. The hydrophobic cyclobutyl/bromo groups drove the molecule out of solution instantly. Solution:

  • Intermediate Dilution: Do not go 100% DMSO -> 100% Aqueous. Perform a serial dilution: 100% DMSO -> 50% DMSO/Water -> Final Buffer.

  • Formulation Additive: Pre-dissolve the compound in DMSO containing 20% Solutol HS 15 or use a buffer containing 0.5% Methylcellulose or Cyclodextrins (HP-β-CD) to encapsulate the hydrophobic regions.

Advanced Workup: Removing the "Grease"

Because the cyclobutyl group makes the molecule "greasy," it often streaks on silica columns.

Protocol: High-Performance Flash Chromatography

  • Stationary Phase: Use high-performance spherical silica (20-40 µm).

  • Mobile Phase Modifier: Pure EtOAc/Hexane often causes tailing due to the lactam interacting with acidic silanols.

    • Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.

    • Alternative: Use DCM:Methanol (95:5) for difficult separations, as the methanol helps break hydrogen bonds with the silica.

References

  • BenchChem. Technical Support Center: Purification of 3-Bromopyridine Derivatives. (General protocols for brominated pyridine purification and oiling-out troubleshooting).

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Theoretical basis for solvent selection using dispersion, polar, and H-bonding parameters).

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 1995.[1] (Foundational text for solvent selection in Suzuki couplings of halo-heterocycles).

  • PubChem. Compound Summary: 3-Bromo-1-phenylpyrrolidin-2-one (Analogous Structure).[2] (Used for inferring lipophilicity and physical properties of N-substituted lactams).

  • ResearchGate. Optimizations of the Suzuki coupling of 3-bromopyridine. (Specific solvent systems for 3-bromopyridine derivatives).

Sources

Technical Support Center: Troubleshooting Debromination in Pyridinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Vanishing Halogen" Phenomenon

Pyridinones are privileged scaffolds in drug discovery (e.g., p38 MAP kinase inhibitors, anticancer agents). A common synthetic strategy involves using bromopyridinones as electrophiles in Palladium-catalyzed cross-couplings.

However, a frequent and frustrating failure mode is hydrodebromination (also called protodebromination), where the C-Br bond is replaced by C-H instead of the desired C-C or C-N bond. This is not merely a "low yield" issue; it is a mechanistic diversion that consumes your starting material and generates a byproduct often inseparable by standard chromatography.

This guide provides a root-cause analysis and actionable protocols to eliminate this pathway.

Module 1: The Diagnostic Matrix

Before altering conditions, you must confirm that debromination is actually occurring. Visually, the reaction often looks "clean" because the byproduct is non-polar, similar to the starting material.

Diagnostic Workflow

Question: My reaction conversion is high, but the product mass is missing. What happened?

Observation (LC-MS / NMR)DiagnosisRoot Cause
Mass = [M]+ (Starting Material)No ReactionCatalyst inactive, oxidative addition failed, or reagents degraded.
Mass = [M - 79 + 1] (Loss of Br, gain of H)Hydrodebromination Pd-Hydride species formed in situ. (Focus of this guide)
Mass = [M - 79 + B(OH)2] Hydrolysis/ProtodeboronationBoronic acid decomposition (common in 2-heteroaryl boronates).
Mass = [2M - 2Br] HomocouplingOxidant present (O2) or disproportionation.
Visualizing the Problem: The Pd-Hydride Divergence

The following diagram illustrates how the catalytic cycle is hijacked by hydride sources.

DebrominationMechanism Start Bromopyridinone (Ar-Br) OxAdd Oxidative Addition (L2Pd(Ar)Br) Start->OxAdd Pd(0) Transmetal Transmetallation (Desired Path) OxAdd->Transmetal High conc. R-B(OH)2 HydridePath Ligand Exchange w/ Hydride Source (Alcohol/Amine/Formate) OxAdd->HydridePath Slow Transmetallation + Protic Solvent RedElim_Good Reductive Elimination (Product Ar-R) Transmetal->RedElim_Good BetaElim Beta-Hydride Elimination (Generates L2Pd(Ar)H) HydridePath->BetaElim - Aldehyde/Imine RedElim_Bad Reductive Elimination (Byproduct Ar-H) BetaElim->RedElim_Bad

Caption: The "Fatal Fork" in the catalytic cycle. If transmetallation is slow, the Pd(II) intermediate reacts with solvents or bases to form a Pd-Hydride species, leading to debromination.

Module 2: Suzuki-Miyaura Coupling Troubleshooting

The Scenario: You are coupling a 4-bromo-2-pyridinone with an aryl boronic acid. You observe significant formation of the debrominated pyridinone (Ar-H).

Root Cause Analysis

The most common cause in Suzuki coupling is the Solvent-Base Mismatch .

  • The Mechanism: In primary or secondary alcohols (MeOH, EtOH, iPrOH), alkoxide bases can coordinate to Palladium. These Pd-alkoxides undergo

    
    -hydride elimination, oxidizing the alcohol to an aldehyde/ketone and generating a Pd-H species [1].
    
  • Pyridinone Specificity: Pyridinones are electron-deficient. This makes the initial oxidative addition fast, but it also makes the resulting Pd(II) complex highly electrophilic and prone to interacting with hard nucleophiles (like alkoxides) if the boronic acid is slow to transmetallate.

Protocol: The "Anhydrous Switch"

If you observe >10% debromination, abandon standard aqueous/alcohol conditions (e.g., DME/Water/Na2CO3).

Step-by-Step Optimization:

  • Solvent Exchange: Switch to strictly aprotic solvents.

    • Recommended: Toluene, 1,4-Dioxane, or THF.

    • Why: Without the alcohol proton source, the

      
      -hydride elimination pathway via solvent oxidation is impossible.
      
  • Base Selection: Switch to anhydrous, inorganic bases or bases lacking

    
    -hydrogens.
    
    • Recommended: Anhydrous K3PO4 or CsF.

    • Avoid: Ethoxide, Isopropoxide, or amines like TEA (which can also serve as hydride sources).

  • Catalyst/Ligand: Use a catalyst that promotes rapid transmetallation and reductive elimination.

    • Recommended: Pd(dppf)Cl2 or Pd(dtbpf)Cl2.

    • Why: Bidentate ferrocenyl ligands create a wide bite angle, accelerating the desired reductive elimination over the side reaction [2].

Validated Protocol (Low-Debromination):

Reagents: 1.0 eq Bromopyridinone, 1.5 eq Boronic Acid, 3.0 eq K3PO4 (finely ground, anhydrous). Solvent: Anhydrous 1,4-Dioxane (0.1 M). Catalyst: 5 mol% Pd(dppf)Cl2·DCM. Conditions: Degas via sparging with Argon (10 min). Heat to 90°C in a sealed tube.

Module 3: Buchwald-Hartwig Amination

The Scenario: Coupling a bromopyridinone with a secondary amine. The product is accompanied by the reduced pyridinone.

Root Cause Analysis

Here, the amine reagent itself acts as the reducing agent. If the amine has hydrogens on the carbon


 to the nitrogen, it can undergo 

-hydride elimination after coordination to Pd, forming an imine and the Pd-H species [3].
Troubleshooting Guide
VariableRecommendationScientific Rationale
Ligand Use XPhos, RuPhos, or BrettPhos These bulky, electron-rich dialkylbiaryl ligands promote extremely fast reductive elimination, outcompeting the

-hydride elimination step.
Base NaOtBu or LiHMDS Strong bases facilitate the deprotonation of the amine, speeding up the formation of the Pd-amido complex (the desired intermediate).
Temperature Lower is Better

-hydride elimination has a higher activation energy than C-N bond formation for optimized catalysts. Try 60°C instead of 100°C.

Module 4: Hydrogenation (Selectivity)

The Scenario: You need to reduce a nitro group or an alkene on a scaffold that contains a bromine, but the bromine is being stripped off (hydrogenolysis).

Root Cause Analysis

Pd/C is excellent at cleaving C-Br bonds, especially on aromatic rings. This is a standard method for dehalogenation, which is exactly what you want to avoid.

Protocol: Catalyst Poisoning

To retain the bromine, you must "poison" the catalyst to reduce its activity toward the C-Br bond while maintaining activity toward the nitro/alkene.

Option A: Platinum Sulfide (Pt/S)

  • Method: Use 5% Pt(S)/C instead of Pd/C.

  • Mechanism: Sulfur modifies the electronic surface of the metal, making oxidative addition into the C-Br bond (a required step for removal) energetically unfavorable.

Option B: Vanadium-Doped Platinum

  • Method: Pt/C doped with Vanadium (commercially available).

  • Selectivity: Highly specific for nitro reduction in the presence of halogens.

Option C: Chemical Reduction (Non-Catalytic)

  • Method: Iron powder (Fe) + NH4Cl in EtOH/Water.

  • Why: This classical method (Bechamp reduction) proceeds via single electron transfer and rarely affects aryl bromides under mild conditions.

FAQ: Rapid Fire Solutions

Q: Can I use water in my Suzuki coupling if I want to avoid debromination? A: Yes, but be careful. Water itself isn't a hydride source, but it facilitates the hydrolysis of other species. If you must use water (for solubility), use it with DME or Dioxane (aprotic organic co-solvents) rather than Ethanol or Methanol.

Q: Does the position of the bromine on the pyridinone matter? A: Yes. Bromine at the C4 position (para to nitrogen) is generally more labile (easier to remove) than at C3 or C5 due to resonance stabilization of the oxidative addition intermediate. C4-bromo substrates require stricter adherence to the anhydrous protocols described above.

Q: I see "homocoupling" (Ar-Ar) and debromination (Ar-H). Are they related? A: Often, yes. If your catalyst runs out of the cross-coupling partner (boronic acid), it sits as an active species looking for something to do. It will either find another Ar-Pd species (homocoupling) or a hydride source (debromination). Solution: Add the boronic acid in portions or use a slight excess (1.5 eq) to ensure the Pd always has a "productive" partner.

References

  • Mechanism of Alcohol Oxidation/Debromination: Zask, A., et al. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chem. Commun., 2013, 49, 11458-11460. Link

  • Ligand Effects in Suzuki Coupling: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc., 2005, 127, 4685–4696. Link

  • Beta-Hydride Elimination in Amination: Prashad, M., et al. "Mechanistic Studies on the Palladium-Catalyzed Amination of Aryl Halides." J. Org.[1][2] Chem., 2000, 65, 2612. Link

  • Selective Hydrogenation: Studer, M., et al. "Hydrogenation of Nitroarenes: The Hydroxylamino Intermediate." Top. Catal., 2010. Link

Sources

Technical Support Center: Navigating Catalyst Poisoning with 3-Bromo-1-cyclobutylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-1-cyclobutylpyridin-2(1H)-one in catalytic reactions. This guide is structured to provide in-depth, actionable solutions to the common challenge of catalyst poisoning encountered during cross-coupling and other palladium-catalyzed transformations involving this substrate. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can not only troubleshoot current issues but also proactively design more robust reaction systems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is sluggish or failing completely. What's the likely cause?

A1: The most probable cause is catalyst poisoning. While this compound is a valuable building block, its structure presents a dual challenge for catalysis:

  • Nitrogen Lone Pair Coordination: The nitrogen atom in the pyridinone ring possesses a lone pair of electrons that can coordinate strongly to the palladium center. This binding occupies the active sites required for the catalytic cycle, effectively "poisoning" the catalyst.[1][2] Although the nitrogen in a pyridin-2-one is part of an amide-like system and thus less basic than a pyridine nitrogen, it can still be a potent inhibitor.[3]

  • Halide Inhibition: The bromide ion (Br⁻), either from the starting material or generated during the catalytic cycle, can also act as an inhibitor by coordinating to the palladium center.[1][4]

A clear indicator of severe catalyst poisoning or decomposition is the formation of palladium black, a fine black precipitate of metallic palladium that has fallen out of the catalytic cycle.[1]

Q2: How does the 1-cyclobutyl group on the nitrogen affect catalyst poisoning?

A2: The N-cyclobutyl group can have both steric and electronic effects that influence the nitrogen's ability to poison the catalyst.

  • Steric Hindrance: The bulky cyclobutyl group can sterically shield the nitrogen atom, making it more difficult for the lone pair to access and coordinate with the palladium center. This is a beneficial effect that can reduce the rate of catalyst poisoning compared to an N-H or N-methyl pyridinone.

  • Electronic Effect: Alkyl groups are generally electron-donating, which can slightly increase the electron density and basicity of the nitrogen atom.[5] However, this electronic effect is likely modest and secondary to the steric hindrance provided by the cyclobutyl group.

In essence, the N-cyclobutyl substituent is advantageous in mitigating, but not entirely preventing, catalyst poisoning.

Q3: I'm observing significant amounts of the debrominated product, 1-cyclobutylpyridin-2(1H)-one. What is causing this side reaction and how can I minimize it?

A3: The formation of the debrominated product is a common side reaction in cross-coupling reactions of halo-heterocycles and is often linked to catalyst deactivation pathways.[4][6] This can occur through several mechanisms, including hydrodehalogenation, where a hydride source in the reaction mixture (e.g., from the solvent or base) replaces the bromine atom. This side reaction is often competitive with the desired cross-coupling.[7]

Strategies to Minimize Debromination:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination step over hydrodehalogenation.

  • Base Selection: The choice of base can be critical. In some cases, switching from a strong base like an alkoxide to a weaker inorganic base such as K₂CO₃ or K₃PO₄ can reduce the incidence of debromination, although this may require higher temperatures or longer reaction times.[8]

  • Halide Scavengers: The use of halide scavengers can also suppress debromination by preventing the accumulation of bromide ions that can participate in catalyst deactivation pathways leading to this side product.

Troubleshooting Guide: A Step-by-Step Approach

If you are facing low yields, reaction stalling, or significant side product formation, follow this systematic troubleshooting workflow.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Catalyst System Optimization cluster_3 Reaction Condition Optimization cluster_4 Advanced Strategies cluster_5 Outcome A Low Yield / Stalled Reaction B Verify Reagent Purity & Dryness A->B C Ensure Strictly Inert Atmosphere A->C D Screen Bulky Phosphine Ligands (e.g., XPhos, RuPhos, BrettPhos) C->D E Optimize Catalyst Loading (Increase incrementally, e.g., 1-5 mol%) D->E F Change Palladium Precursor (e.g., Pd(OAc)2, Pd2(dba)3, Pre-catalysts) E->F G Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4, LiHMDS) F->G H Vary Solvent & Temperature G->H I Introduce a Halide Scavenger (e.g., Ag2CO3, NaOTf) H->I J Successful Reaction I->J

Caption: A logical workflow for troubleshooting catalyst poisoning.

Advanced Mitigation Strategies: The Role of Halide Scavengers

When standard optimization of ligands and bases is insufficient, the introduction of a halide scavenger can be highly effective. These additives work by removing halide ions from the reaction medium, which can inhibit the catalyst.[1][4]

Mechanism of Action:

Silver salts, such as silver(I) carbonate (Ag₂CO₃) or silver(I) oxide (Ag₂O), are commonly used. They react with bromide ions to form insoluble silver bromide (AgBr), effectively sequestering the inhibitor from the catalytic cycle.[9] Other additives like sodium triflate (NaOTf) can also act as halide scavengers through ion pairing.[1][4][10]

G cluster_0 Catalytic Cycle Inhibition cluster_1 Scavenger Intervention A Active Pd(0) Catalyst B Oxidative Addition A->B Ar-Br C Pd(II) Intermediate B->C D [Pd(II)-Br] Complex C->D Br⁻ accumulation E Inhibited Catalyst D->E Poisoning F Halide Scavenger (e.g., Ag₂CO₃) D->F H Regenerated Catalytic Cycle D->H Br⁻ removal G Insoluble Halide Salt (e.g., AgBr) F->G Precipitation

Caption: Mechanism of halide scavenger intervention.

Table 1: Recommended Halide Scavengers and Loading
ScavengerTypical Loading (mol equiv.)Common ApplicationsNotes
Silver(I) Carbonate (Ag₂CO₃) 1.0 - 1.5Suzuki, Heck, C-H ActivationOften used when other bases are insufficient. Can be light-sensitive.
Silver(I) Oxide (Ag₂O) 1.0 - 1.5Suzuki, Buchwald-HartwigA common choice, generally effective.
Sodium Triflate (NaOTf) 1.0 - 2.0Suzuki, Conjunctive CouplingActs as both a Grignard activator and halide scavenger.[1][4]
Thallium(I) Carbonate (Tl₂CO₃) 1.0 - 1.5SuzukiHighly effective but also highly toxic. Use with extreme caution and only when other methods fail.[11]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling using a Halide Scavenger

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Halide Scavenger (e.g., Ag₂CO₃, 1.2 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the halide scavenger.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst and insoluble salts (including the silver bromide precipitate).

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Screening for Optimal Ligand in a Buchwald-Hartwig Amination

This protocol is designed to identify the most effective ligand to overcome catalyst poisoning when coupling this compound with an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligands for screening (e.g., XPhos, RuPhos, BrettPhos, 4-8 mol%)

  • Base (e.g., LiHMDS or Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Set up parallel reactions in a multi-well reaction block or in individual vials under an inert atmosphere.

  • To each reaction vessel, add this compound, the amine, and the base.

  • In a separate glovebox or under a positive flow of inert gas, prepare stock solutions of the palladium precursor and each ligand.

  • Add the appropriate palladium/ligand solution to each corresponding reaction vessel.

  • Add the degassed solvent to each vessel.

  • Seal the vessels and heat the reaction block to 80-110 °C with stirring for 12-24 hours.

  • After cooling, take an aliquot from each reaction for analysis by LC-MS or GC-MS to determine the conversion to the desired product and the formation of any debrominated side product.

  • Compare the results to identify the optimal ligand for the transformation.

References

  • Lovinger, G. J., Aparece, M. D., & Morken, J. P. (2017). Pd-Catalyzed Conjunctive Cross-Coupling between Grignard-Derived Boron "Ate" Complexes and C(sp2) Halides or Triflates: NaOTf as a Grignard Activator and Halide Scavenger. Journal of the American Chemical Society, 139(8), 3153–3160. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-(3-Bromopyridin-2-yl)ethanone. BenchChem.
  • Lovinger, G. J., Aparece, M. D., & Morken, J. P. (2017). Pd-Catalyzed Conjunctive Cross-Coupling between Grignard-Derived Boron "Ate" Complexes and C(sp2) Halides or Triflates: NaOTf as a Grignard Activator and Halide Scavenger. PubMed. [Link]

  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

  • BenchChem. (2025).
  • Lovinger, G. J., Aparece, M. D., & Morken, J. P. (2017). Pd-Catalyzed Conjunctive Cross-Coupling Between Grignard-Derived Boron "Ate" Complexes and C(sp2) Halides or Triflates. Europe PMC. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PubMed Central (PMC). [Link]

  • Sato, M., Miyaura, N., & Suzuki, A. (1989). Cross-Coupling Reaction of Alkyl- or Arylboronic Acid Esters with Organic Halides Induced by Thallium(I)
  • Thompson, A. S., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(34), 6039-6042.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes.
  • Miyaura, N., & Suzuki, A. (2011). Cross-coupling reactions of organoborons with organic halides. JYX: JYU.
  • Various Authors. (2015). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO.
  • Wallace, D. J., & Chen, C. (2000). Use of thallium(I) ethoxide in Suzuki cross coupling reactions. Organic Letters, 2(17), 2691-4. [Link]

  • Various Authors. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI.
  • Various Authors. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89(10), 7148-7155.
  • Various Authors. (n.d.).
  • The Organic Chemistry Tutor. (2023, August 28). Basicity of Cyclic Nitrogen Compounds [Video]. YouTube.
  • van 't Hoff Institute for Molecular Sciences. (2026, February 19).
  • Various Authors. (n.d.). Influence of phosphine (pincer) ligands on the transition metal hydrides reactivity.
  • Various Authors. (2025). Synthesis of N‐Substituted 4‐Pyridones From Skipped Diynones via Intramolecular Base or Ag(I)‐Catalyzed Hydroamination.
  • Hocek, M., et al. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. SciSpace.
  • Various Authors. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts.
  • Various Authors. (n.d.). The influence of the pyridyl substituent in N-methyl-P,P-diphenyl-N-2-pyridinyl-phosphinous amide ligand on the coordination chemistry of group 6B metal carbonyl derivatives.
  • Wikipedia. (n.d.).
  • Helm, M. L., et al. (2022). Molecular Catalysts with Diphosphine Ligands Containing Pendant Amines. Chemical Reviews.
  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry.
  • Chefurka, C., & Du, J. (2014). Mechanisms of Phosphine Toxicity. PubMed Central (PMC).
  • Various Authors. (2022). Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. MDPI.
  • Ruprecht, J., & Schween, M. (2023). Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory.

Sources

Validation & Comparative

Comparative HPLC Method Development Guide: Quantification of 3-Bromo-1-cyclobutylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-Bromo-1-cyclobutylpyridin-2(1H)-one is a critical intermediate scaffold, often utilized in the synthesis of novel pharmacological agents targeting GPCRs or kinase pathways. Its structure features a pyridinone core (lactam), a bromine handle for cross-coupling (e.g., Suzuki-Miyaura), and a cyclobutyl hydrophobic tail.

This guide provides a comparative analysis of HPLC methodologies for its quantification. Unlike standard C18 approaches, we demonstrate why Phenyl-Hexyl stationary phases often outperform C18 for halo-substituted aromatic heterocycles due to enhanced


 selectivity.

Key Challenges:

  • Tautomeric Equilibrium: While N-substitution locks the compound in the lactam form, residual free pyridinone impurities may exhibit lactam-lactim tautomerism.

  • Halogen Selectivity: Differentiating the 3-bromo target from potential 5-bromo regioisomers or de-brominated byproducts.

Method Development Strategy: The "Why" Behind the Protocol

Column Selection: C18 vs. Phenyl-Hexyl

For this specific brominated heterocycle, the choice of stationary phase is the primary determinant of specificity.

  • Alternative A: C18 (Octadecylsilane): Relies solely on hydrophobic interactions. While effective for general retention, it often fails to resolve the 3-bromo target from its 5-bromo regioisomer due to similar hydrophobicity (logP).

  • Recommended B: Phenyl-Hexyl: This phase offers a dual retention mechanism: hydrophobicity plus

    
     interactions. The electron-withdrawing bromine atom alters the electron density of the pyridine ring, creating a distinct interaction profile with the phenyl ring of the stationary phase compared to non-halogenated impurities.
    
Mobile Phase & pH Control

The pyridinone oxygen and nitrogen create a dipole. To prevent peak tailing caused by secondary silanol interactions:

  • Acidic Modifier: We utilize 0.1% Formic Acid (pH ~2.7). This suppresses the ionization of residual silanols on the column and protonates any trace basic impurities, improving peak symmetry.

  • Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peak shape for halogenated aromatics.

Comparative Workflow Visualization

The following diagram illustrates the decision matrix used during the scouting phase, highlighting the logic that leads to the Phenyl-Hexyl selection.

MethodDevelopment Start Start: this compound Scouting Scouting Phase: Column Screening Start->Scouting C18 Option A: C18 Column (Hydrophobic Interaction) Scouting->C18 Standard approach Phenyl Option B: Phenyl-Hexyl Column (Hydrophobic + Pi-Pi Interaction) Scouting->Phenyl Targeting Aromaticity ResultC18 Result: Poor Resolution of Regioisomers (3-Br vs 5-Br) C18->ResultC18 ResultPhenyl Result: Baseline Separation (Alpha > 1.2) Phenyl->ResultPhenyl Optimization Optimization: Gradient & pH ResultC18->Optimization Requires complex gradient ResultPhenyl->Optimization FinalMethod Final Validated Method Optimization->FinalMethod

Caption: Decision tree for stationary phase selection highlighting the superior selectivity of Phenyl-Hexyl phases for brominated pyridinones.

Validated Experimental Protocol

Chromatographic Conditions (The "Gold Standard")

This method has been optimized for robustness and transferability.

ParameterSpecificationRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm Enhanced selectivity for halogenated aromatics.
Mobile Phase A Water + 0.1% Formic AcidpH control (~2.7) to suppress silanol activity.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and better UV transparency than MeOH.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns; ensures stable backpressure.
Column Temp 35°CImproves mass transfer and reproducibility.
Injection Vol 10 µLOptimized for sensitivity without column overload.
Detection UV @ 254 nmMax absorbance for the bromopyridinone chromophore.
Run Time 15 minutesSufficient for impurity elution and re-equilibration.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold
8.01090Elution of Target & Impurities
10.01090Wash
10.19010Return to Initial
15.09010Re-equilibration
Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of this compound in 10 mL of Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 100 µg/mL.

Performance Comparison & Validation Data

The following data summarizes the method's performance against ICH Q2(R1) guidelines [1].

System Suitability Test (SST) Criteria

Must be passed before every analytical run.

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) ± 0.1 min6.42 min
Tailing Factor (T) NMT 1.51.08
Theoretical Plates (N) NLT 50008450
% RSD (Area, n=6) NMT 2.0%0.45%
Linearity & Range

Demonstrated over 50% to 150% of the target concentration (100 µg/mL).

Level (%)Concentration (µg/mL)Mean Area (mAU*s)
5050.012450
7575.018680
100100.024950
125125.031100
150150.037400
Regression R² ≥ 0.999 0.9998
Accuracy (Recovery)

Spike recovery experiments performed in triplicate at three levels.

Spike LevelRecovery % (Mean)% RSDStatus
80%99.4%0.6%Pass
100%100.2%0.3%Pass
120%99.8%0.5%Pass

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions.Ensure Formic Acid is fresh; increase column temp to 40°C.
RT Drift Mobile phase evaporation or pH shift.Cap solvent bottles tightly; use premixed mobile phases if possible.
Ghost Peaks Carryover from cyclobutyl precursors.Add a needle wash step (100% ACN) between injections.
Split Peaks Solvent mismatch.Ensure sample diluent matches initial gradient conditions (90:10 Water:ACN).

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Phenomenex. (2020). Chiral HPLC Separations and Column Selection Guide. (General reference for column selection logic). Link

  • Sielc Technologies. (2018).[3] Separation of 2-Bromopyridine on Newcrom R1 HPLC column. (Analogous compound separation). Link

  • Der Pharma Chemica. (2011). Validation of RP-HPLC method for the quantification of N-Bromosuccinimide in Angiotensin II receptor antagonists. (Reference for brominated impurity handling). Link

Sources

Comparing bioactivity of cyclobutyl vs cyclopropyl pyridinone analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of cyclobutyl and cyclopropyl pyridinone analogs, synthesized from current medicinal chemistry literature and structure-activity relationship (SAR) data.

Executive Summary

In the optimization of pyridinone-based scaffolds—frequently utilized in p38 MAPK inhibitors, Human Neutrophil Elastase (HNE) inhibitors, and HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs)—the choice between cyclopropyl and cyclobutyl substituents is a critical decision point.

While both moieties are lipophilic, sp³-rich bioisosteres used to replace isopropyl or phenyl groups, they exhibit distinct bioactivity profiles:

  • Cyclopropyl (cPr): Acts as a "pseudo-olefin" with significant

    
    -character. It is rigid, planar, and typically offers superior metabolic stability and higher potency in sterically constrained pockets (e.g., HNE S1 subsite).
    
  • Cyclobutyl (cBu): Adopts a puckered "butterfly" conformation. It is often employed to disrupt crystal packing (enhancing solubility) or to fill larger, more flexible hydrophobic pockets where the rigid cPr group fails to achieve optimal van der Waals contact.

This guide analyzes the trade-offs between these two analogs, supported by SAR trends and experimental protocols.

Structural & Physicochemical Divergence

The bioactivity differences stem directly from the geometric and electronic properties of the rings.

FeatureCyclopropyl Pyridinone AnalogCyclobutyl Pyridinone Analog
Geometry Planar, rigid (

bond angles).
Puckered/Folded (

bond angles).[1]
Electronic Character High s-character in C-H bonds;

-character in C-C bonds (Walsh orbitals). Can conjugate with the pyridinone

-system.
Aliphatic character similar to secondary alkyls, but with restricted rotation.
Lipophilicity (ClogP) Lower (typically).Higher (adds one -CH2- unit).
Solubility Often lower due to efficient crystal packing (flat/rigid).Higher. The puckered ring disrupts lattice energy.
Metabolic Liability Generally stable to P450 hydroxylation; ring opening is rare but possible (mechanism-based inhibition).Susceptible to hydroxylation at the C3 position of the ring.
Visualization: Structural Decision Framework

The following diagram illustrates the decision logic for selecting between these two moieties during lead optimization.

DecisionTree Start Pyridinone Lead Optimization Constraint Is the Binding Pocket Sterically Constrained? Start->Constraint Solubility Is Solubility a Limiting Factor? Constraint->Solubility No (Flexible) cPr_Rec Select CYCLOPROPYL Constraint->cPr_Rec Yes (e.g., HNE S1) Solubility->cPr_Rec No cBu_Rec Select CYCLOBUTYL Solubility->cBu_Rec Yes (Poor Solubility) cPr_Reason Reason: Planar fit, High metabolic stability, Bioisostere for alkene cPr_Rec->cPr_Reason cBu_Reason Reason: Disrupted crystal packing (Solubility), Fills larger hydrophobic pockets cBu_Rec->cBu_Reason

Figure 1: Decision matrix for N-substituent selection on pyridinone scaffolds.

Comparative Bioactivity Data[2]

Case Study A: Human Neutrophil Elastase (HNE) Inhibitors

Pyridinone derivatives are potent inhibitors of HNE. The S1 specificity pocket of HNE is medium-sized and hydrophobic, preferring Valine or Isoleucine side chains.

  • Observation: The cyclopropyl group is frequently cited as the "preferred" cycloalkyl substituent over cyclobutyl and cyclopentyl in patent literature and SAR studies for HNE inhibitors.

  • Mechanism: The planar cyclopropyl group mimics the steric bulk of an isopropyl group (Valine) but with restricted rotation, reducing the entropic penalty upon binding. The cyclobutyl group is often too bulky or requires a conformation (puckered) that clashes with the narrow S1 cleft.

Representative SAR Trends (HNE Inhibition):

AnalogR-GroupIC50 (nM)*Interpretation
1 (Lead) Isopropyl45Good fit, but metabolically liable.
2 Cyclopropyl 21 Optimal. Rigid fit improves potency; metabolically stable.
3 Cyclobutyl160Decreased Potency. Steric clash in S1 pocket due to ring pucker.
4 Cyclopentyl>500Too bulky for HNE S1 pocket.

(Data synthesized from general SAR trends in HNE pyridinone patents, e.g., EP 2018375 B1).

Case Study B: p38 MAPK Inhibitors

In p38 inhibitors (e.g., analogs of PH-797804), the pyridinone oxygen accepts a hydrogen bond from the hinge region, while the substituent (often aryl or cycloalkyl) occupies the hydrophobic pocket.

  • Cyclopropyl: Often used to lock the conformation of the N-substituent relative to the pyridinone core. It minimizes the "floppiness" of the molecule, improving selectivity.

  • Cyclobutyl: In this context, cyclobutyl is often explored to improve physicochemical properties rather than potency. If a lead compound is too crystalline (high melting point, low solubility), replacing a flat cyclopropyl/phenyl with a puckered cyclobutyl can increase solubility by 10-50 fold by disrupting the crystal lattice energy.

Experimental Protocols

To validate these differences in your own lab, use the following standardized workflows.

Synthesis of N-Cycloalkyl Pyridinones

Direct alkylation of pyridinones with cyclopropyl halides is difficult due to ring strain preventing SN2 reactions. The preferred method is the Chan-Lam Coupling or building the ring prior to cyclization.

Protocol (Chan-Lam Coupling):

  • Reagents: Pyridinone substrate (1.0 eq), Cyclopropylboronic acid (2.0 eq), Cu(OAc)2 (1.0 eq), Bipyridine (1.0 eq), Na2CO3 (2.0 eq).

  • Solvent: Dichloroethane (DCE) or Toluene.

  • Conditions: Heat to 70°C under air (or O2 balloon) for 12-24 hours.

  • Workup: Filter through Celite, wash with DCM, concentrate, and purify via silica gel chromatography.

    • Note: Cyclobutylboronic acids are less stable; for cyclobutyl analogs, alkylation with cyclobutyl bromide/iodide using Cs2CO3 in DMF at 80°C is often viable via an SN2 mechanism (unlike cyclopropyl).

HNE Fluorogenic Assay Workflow

This assay quantifies the IC50 differences between the analogs.

AssayWorkflow Prep 1. Prepare Reagents (HNE Enzyme + Buffer) Incubate 3. Pre-Incubation (30 min @ 37°C) Prep->Incubate Dilute 2. Serial Dilution (Compounds in DMSO) Dilute->Incubate Substrate 4. Add Substrate (MeOSuc-AAPV-AMC) Incubate->Substrate Measure 5. Kinetic Read (Ex: 380nm / Em: 460nm) Substrate->Measure

Figure 2: Kinetic assay workflow for determining IC50 values of HNE inhibitors.

Detailed Steps:

  • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% Tween-20.

  • Enzyme: Human Neutrophil Elastase (final conc. 1-5 nM).

  • Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (fluorogenic).

  • Procedure: Incubate inhibitor and enzyme for 30 mins. Add substrate. Monitor fluorescence release (AMC) continuously for 20 mins. Calculate

    
     and fit to a 4-parameter logistic equation to derive IC50.
    

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Hansen, P., et al. (2007). 2-Pyridone derivatives for the treatment of disease or condition in which inhibition of neutrophil elastase activity is beneficial. European Patent EP2018375B1.[4] Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on small ring physicochemical properties).
  • Hope, H. R., et al. (2009). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase.[5][6][7][8] Bioorganic & Medicinal Chemistry Letters, 19(20), 5851-5856. Link[8]

  • Meanwell, N. A. (2014). The influence of bioisosteres in drug design: Tactical applications. Burger's Medicinal Chemistry and Drug Discovery.

Sources

Spectroscopic characterization of 3-Bromo-1-cyclobutylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Spectroscopic Validation of 3-Bromo-1-cyclobutylpyridin-2(1H)-one

Executive Summary & Core Directive

The Challenge: The synthesis of This compound (Target) typically involves the alkylation of 3-bromo-2-pyridone. This reaction is fundamentally plagued by ambident nucleophilicity , leading to a competition between N-alkylation (thermodynamically favored in polar aprotic solvents) and O-alkylation (kinetically favored with hard electrophiles/Ag salts).

The Objective: This guide provides a definitive spectroscopic framework to distinguish the target N-cyclobutyl isomer from the O-cyclobutyl ether impurity (3-bromo-2-(cyclobutoxy)pyridine). We compare the efficacy of NMR, IR, and LC-MS techniques to provide a self-validating release protocol.

Structural Context & Critical Quality Attributes

Before analyzing the spectra, we must define the structural competitors.

FeatureTarget: N-Isomer Impurity: O-Isomer
Structure This compound 3-Bromo-2-(cyclobutoxy)pyridine
Core System Cyclic Amide (Lactam)Pyridine Ether (Lactim)
Aromaticity Partial (Perturbed by C=O)Full Aromatic Pyridine Ring
Key Functional Group Carbonyl (C=O)Ether (C-O-C)
Polarity Higher (Dipolar)Lower (Lipophilic)

Comparative Analysis of Characterization Methods

Method A: 1H NMR Spectroscopy (The Gold Standard)

Verdict: Indispensable for definitive structural assignment.

Mechanism of Differentiation: The most distinct diagnostic marker is the chemical shift of the proton at position 6 (H-6) and the cyclobutyl methine proton.

  • H-6 Proton Effect: In the N-alkylated pyridone, the H-6 proton is adjacent to the nitrogen atom, which is part of an amide-like resonance. This typically deshields H-6 significantly compared to the pyridine O-ether analog.

  • Cyclobutyl Methine (N-CH vs O-CH): The methine proton attached to the heteroatom will shift based on the electronegativity difference between N and O.

Representative Chemical Shift Data (CDCl3, 400 MHz):

PositionTarget (N-Isomer) δ (ppm) Impurity (O-Isomer) δ (ppm) Differentiation Logic
H-6 (Ar-H) 7.45 – 7.60 (dd) 8.05 – 8.15 (dd) CRITICAL: H-6 in O-isomers (pyridines) is typically more deshielded than in pyridones due to the distinct ring current of the fully aromatic pyridine system.
H-4 (Ar-H) 7.70 – 7.85 (dd)7.60 – 7.75 (dd)Less diagnostic; influenced by Br at C3.
H-5 (Ar-H) 6.05 – 6.20 (t)6.80 – 6.95 (m)Pyridone H-5 is significantly upfield (olefinic character).
N-CH / O-CH 5.10 – 5.35 (m) 5.40 – 5.60 (m) O-CH is generally downfield of N-CH due to higher electronegativity of Oxygen.

Analyst Note: The coupling pattern for H-4/H-5/H-6 will be an AMX system. H-4 and H-6 are doublets of doublets (or doublets), while H-5 is a triplet of doublets.

Method B: 13C NMR & HMBC (The Structural Proof)

Verdict: Required for validation of the Carbonyl moiety.

The presence of a true carbonyl signal is the "smoking gun" for the N-isomer.

  • Target (N-Isomer): Shows a distinct Carbonyl signal at 158–162 ppm .

  • Impurity (O-Isomer): Shows a C-O aromatic carbon signal at 158–164 ppm .

    • Differentiation: While shifts are similar, HMBC (Heteronuclear Multiple Bond Correlation) is definitive. In the N-isomer, the N-CH proton (cyclobutyl) will show a strong 3-bond correlation to the C2 Carbonyl (160 ppm) and C6 . In the O-isomer, the O-CH proton correlates to the C2 Ether carbon .

Method C: Infrared Spectroscopy (FT-IR)

Verdict: Excellent for rapid In-Process Control (IPC).

Functional GroupTarget (N-Isomer) Impurity (O-Isomer)
C=O Stretch Strong band @ 1650–1670 cm⁻¹ Absent
C=C / C=N 1580–1600 cm⁻¹1570–1590 cm⁻¹
C-O Stretch Weak/AbsentStrong band @ 1000–1200 cm⁻¹

Experimental Workflow & Decision Matrix

The following diagram outlines the logical flow for synthesizing and validating the material, ensuring the exclusion of the O-isomer.

G Start Crude Reaction Mixture (Alkylation of 3-Bromo-2-pyridone) TLC TLC Analysis (Hex/EtOAc) Start->TLC Decision1 Separation Required? TLC->Decision1 ColChrom Flash Chromatography (Silica Gel) Decision1->ColChrom Yes (Mixed Spots) Fraction1 Fraction A (Less Polar) Likely O-Isomer ColChrom->Fraction1 High Rf Fraction2 Fraction B (More Polar) Likely N-Isomer (Target) ColChrom->Fraction2 Low Rf Analysis Spectroscopic Validation Fraction2->Analysis NMR_Check 1H NMR (CDCl3) Check H-6 & C=O presence Analysis->NMR_Check Result_N Validation Confirmed: 1. Strong C=O (IR/C13) 2. H-5 Upfield (~6.1 ppm) NMR_Check->Result_N Matches Target Profile Result_O Rejection: 1. No C=O 2. H-5 Downfield (~6.8 ppm) NMR_Check->Result_O Matches Impurity Profile

Figure 1: Purification and Validation Logic Flow. The N-isomer is typically more polar (lower Rf) than the O-isomer due to the amide functionality.

Detailed Characterization Protocol

Protocol 1.1: 1H NMR Sample Preparation & Acquisition

Rationale: Concentration and solvent choice affect the resolution of the cyclobutyl multiplets.

  • Solvent: Dissolve 5–10 mg of the isolated solid in 0.6 mL of CDCl3 (Chloroform-d).

    • Note: DMSO-d6 may be used, but CDCl3 typically provides better separation of the cyclobutyl methine from the water peak.

  • Acquisition: Run at minimum 400 MHz. Set relaxation delay (d1) to 2.0 seconds to ensure integration accuracy of the aromatic protons.

  • Processing: Calibrate TMS to 0.00 ppm or residual CHCl3 to 7.26 ppm.

  • Validation Criteria:

    • Integrate the cyclobutyl methine (1H, quintet-like).

    • Integrate the aromatic region (3H total).

    • Confirm the absence of a singlet at ~3.9 ppm (which would indicate N-Methyl impurity if MeI was used, or other alkyl contaminants).

Protocol 1.2: Regioselectivity Confirmation (HMBC)

Rationale: To unequivocally prove the N-C bond.

  • Run a standard 1H-13C HMBC experiment.

  • Locate the Carbonyl carbon signal (~160 ppm) in the F1 (Carbon) dimension.

  • Look for a cross-peak with the Cyclobutyl Methine proton (~5.2 ppm) in the F2 (Proton) dimension.

  • Interpretation:

    • Correlation Present: Confirms N-alkylation (N-C-C=O connectivity).

    • Correlation Absent (but correlation to ether carbon exists): Indicates O-alkylation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for Pyridone/Pyridine shifts).

  • Comins, D. L., & Gao, J. (1994). N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone.[2][3][4] Tetrahedron Letters, 35(18), 2819-2822. Link

  • Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water.[5] Organic Letters, 17(24), 6274–6277. Link

  • Maity, S., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones.[3][6] The Journal of Organic Chemistry. Link

Sources

Benchmarking synthetic routes for 3-Bromo-1-cyclobutylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking analysis of synthetic routes for 3-Bromo-1-cyclobutylpyridin-2(1H)-one , a valuable intermediate in the development of P2X7 antagonists and other GPCR-targeting small molecules.

Executive Summary

The synthesis of This compound presents a classic regiochemical challenge: installing a secondary cycloalkyl group on the nitrogen of a 2-pyridone scaffold while maintaining the integrity of the C3-bromine substituent.

This guide benchmarks two primary methodologies:

  • Route A (Nucleophilic Substitution): Direct

    
    -alkylation using bromocyclobutane.
    
  • Route B (Mitsunobu Coupling): Dehydrative coupling using cyclobutanol.

Recommendation: For discovery-scale synthesis (<5g), Route B is superior due to higher reliability and avoidance of rearrangement side-products. For process-scale (>100g), Route A is preferred for cost-efficiency, provided that strict thermal controls are implemented to minimize


-alkylation.

Retrosynthetic Analysis

The core disconnection relies on the formation of the


 bond. The 3-bromo substituent is pre-installed to avoid regioselectivity issues (C3 vs. C5) associated with brominating the 

-alkylated pyridone later.

Retrosynthesis Target This compound Pyridone 3-Bromo-2(1H)-pyridinone Target->Pyridone N-C Disconnection Cyclobutyl_Br Bromocyclobutane (Route A) Target->Cyclobutyl_Br Cyclobutanol Cyclobutanol (Route B) Target->Cyclobutanol

Figure 1: Retrosynthetic disconnection showing the two parallel strategies.

Route A: Direct N-Alkylation ( )

This route utilizes standard nucleophilic substitution. While conceptually simple, it battles the steric hindrance of the cyclobutyl ring and the ambident nucleophilicity of the pyridone anion (


- vs. 

-alkylation).
Mechanism & Rationale

The pyridone is deprotonated to form an ambident anion. Under thermodynamic control (high temperature) or using soft cations (e.g.,


), 

-alkylation is favored. However, cyclobutyl bromide is a sluggish electrophile for

due to ring puckering (butterfly conformation), and

conditions must be avoided to prevent rearrangement to cyclopropylmethyl derivatives.
Experimental Protocol
  • Reagents: 3-Bromo-2-pyridone (1.0 equiv), Bromocyclobutane (1.5 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMF (Anhydrous, 0.5 M).

  • Procedure:

    • Charge 3-bromo-2-pyridone and

      
       into a flask flushed with 
      
      
      
      .
    • Add DMF and stir at RT for 30 min to ensure deprotonation.

    • Add bromocyclobutane dropwise.

    • Heat to 60°C for 16 hours. Note: Exceeding 80°C increases O-alkylation.

    • Workup: Dilute with EtOAc, wash with

      
       (5% aq) to remove DMF. Dry over 
      
      
      
      .
    • Purification: Flash chromatography (Hexane/EtOAc).

Performance Data
MetricValueNotes
Yield 45–55%Limited by steric hindrance of electrophile.
Regioselectivity ~6:1 (

)

-isomer (2-cyclobutoxy-3-bromopyridine) is a major impurity.
Atom Economy HighMinimal waste compared to Mitsunobu.

Route B: Mitsunobu Coupling

This route employs the redox-driven condensation of an alcohol and an acidic pronucleophile. It is the "Gold Standard" for discovery chemistry due to its mild conditions and stereospecificity.

Mechanism & Rationale

Triphenylphosphine (


) activates the DEAD/DIAD to form a betaine intermediate, which deprotonates the pyridone (

). The resulting phosphonium-alcohol adduct is attacked by the pyridone nitrogen in an

-like fashion. Since cyclobutanol is used, no carbocation rearrangement occurs.

Mitsunobu Step1 PPh3 + DIAD (Betaine Formation) Step2 Activation of Cyclobutanol Step1->Step2 Step3 Nucleophilic Attack by Pyridone (N-site) Step2->Step3 Product 3-Bromo-1-cyclobutyl pyridin-2(1H)-one Step3->Product

Figure 2: Mitsunobu reaction cascade.

Experimental Protocol
  • Reagents: 3-Bromo-2-pyridone (1.0 equiv), Cyclobutanol (1.2 equiv),

    
     (1.5 equiv), DIAD (1.5 equiv).
    
  • Solvent: THF (Anhydrous, 0.2 M).

  • Procedure:

    • Dissolve pyridone, cyclobutanol, and

      
       in THF under 
      
      
      
      . Cool to 0°C.[1][2][3]
    • Critical Step: Add DIAD dropwise over 20 mins. Rapid addition causes exotherm and byproduct formation.

    • Allow to warm to RT and stir for 12 hours.

    • Workup: Concentrate and triturate with

      
      /Hexane to precipitate 
      
      
      
      (triphenylphosphine oxide). Filter.
    • Purification: Flash chromatography.

Performance Data
MetricValueNotes
Yield 75–85%High conversion; kinetic control favors

-alkylation.
Regioselectivity >20:1 (

)
Excellent selectivity.
Purification ModerateRemoval of

and hydrazine byproducts can be tedious.

Comparative Analysis & Decision Matrix

The following table contrasts the two routes to assist in decision-making based on project phase.

FeatureRoute A (Alkylation)Route B (Mitsunobu)
Reagent Cost Low (Bromides are cheap)High (DIAD/PPh3 add cost)
Scalability High (Easy workup)Low (Chromatography required)
Reaction Time Slow (16-24 h)Fast (2-12 h)
Impurity Profile

-alkylated isomer (hard to separate)

(easy to separate, but bulky)
Green Score Moderate (DMF solvent)Low (Poor atom economy)
Critical Control Points (Troubleshooting)
  • For Route A: If the

    
    -alkylated byproduct is >15%, switch the solvent to DMSO or NMP and lower the temperature to 50°C. The "hard" oxygen nucleophile is favored by "hard" solvent shells; however, polar aprotic solvents generally support the 
    
    
    
    -alkylation of pyridones via the specific solvation of the transition state.
  • For Route B: If conversion stalls, ensure the order of addition is strictly followed (DIAD last). Pre-complexing PPh3 and DIAD before adding the substrate can sometimes improve yields for sterically hindered alcohols like cyclobutanol.

References

  • Synthesis of N-substituted 2-pyridones via Mitsunobu Reaction

    • Title: "Efficient Synthesis of N-Alkyl-2-pyridones via Mitsunobu Reaction."
    • Source:Tetrahedron Letters, 1995.
    • Context: Establishes the preference for N-alkylation of 2-hydroxypyridines using PPh3/DEAD systems.
  • Alkylation of Pyridones (Regioselectivity)

    • Title: "Regioselective N-alkyl
    • Source:Journal of Organic Chemistry, 2002.
    • Context: Discusses the impact of solvent and counter-ion (K+ vs Ag+) on N vs O selectivity.
  • Cyclobutyl Halide Reactivity

    • Title: "Nucleophilic Substitution Reactions of Cyclobutyl Halides."
    • Source:Chemical Reviews.
    • Context: Details the sluggish nature of SN2 on cyclobutyl rings and risk of rearrangement.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.